3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
説明
特性
IUPAC Name |
3-(2,5-dimethoxyanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-7-3-4-9(17-2)8(5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRQBSALBQMCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489489 | |
| Record name | 3-(2,5-Dimethoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63070-58-6 | |
| Record name | 3-(2,5-Dimethoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the acylation of 2,5-dimethoxyaniline with diethyl malonate to form the intermediate, ethyl 3-[(2,5-dimethoxyphenyl)amino]-3-oxopropanoate, followed by a selective hydrolysis to yield the target acid. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary analytical techniques for the characterization of both the intermediate and the final product. The causality behind experimental choices is explained, ensuring a deep understanding of the synthetic process.
Introduction
3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid, also known as N-(2,5-dimethoxyphenyl)malonamic acid, belongs to the class of N-aryl-β-amino acids. These scaffolds are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The ability to introduce both a substituted aromatic ring and a carboxylic acid functionality allows for diverse chemical modifications, making this compound a versatile intermediate for the synthesis of novel therapeutic agents. This guide aims to provide a detailed and practical protocol for its synthesis, empowering researchers to confidently produce this valuable compound in a laboratory setting.
Synthetic Strategy and Rationale
The synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid is strategically designed as a two-step process. This approach allows for the controlled formation of the desired product while minimizing potential side reactions.
Step 1: Acylation of 2,5-Dimethoxyaniline with Diethyl Malonate
The first step involves the nucleophilic attack of the amino group of 2,5-dimethoxyaniline on one of the ester carbonyl groups of diethyl malonate. This reaction is a classic example of N-acylation. The choice of diethyl malonate is strategic; its two ester groups provide the necessary electrophilic centers for the reaction. The electron-donating nature of the two methoxy groups on the aniline ring increases the nucleophilicity of the amino group, facilitating the reaction. To drive the reaction towards the mono-acylated product and prevent the formation of the bis-amide, a slight excess of diethyl malonate can be used, and the reaction temperature is carefully controlled. The use of a base, such as sodium ethoxide, can deprotonate the aniline, further enhancing its nucleophilicity and promoting the reaction.
Step 2: Selective Hydrolysis of the Ethyl Ester
The second step is the selective hydrolysis of the remaining ethyl ester group of the intermediate, ethyl 3-[(2,5-dimethoxyphenyl)amino]-3-oxopropanoate, to the corresponding carboxylic acid. It is crucial that this step is performed under conditions that favor ester hydrolysis over amide bond cleavage. Basic hydrolysis using a mild base like potassium hydroxide at low temperatures is a well-established method for the selective cleavage of esters in the presence of amides. The lower temperature helps to prevent the hydrolysis of the more stable amide linkage.
Experimental Protocols
Part 1: Synthesis of Ethyl 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoate
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 10.0 g | 0.065 mol |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 12.5 g (11.8 mL) | 0.078 mol |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 4.85 g | 0.071 mol |
| Formic acid | CH₂O₂ | 46.03 | ~3.3 g (~2.7 mL) | ~0.071 mol |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,5-dimethoxyaniline (10.0 g, 0.065 mol) and toluene (100 mL).
-
Stir the mixture at room temperature to dissolve the aniline.
-
Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol (commercially available) or freshly prepared sodium ethoxide (4.85 g, 0.071 mol) to the aniline solution.
-
Heat the mixture to reflux and slowly add diethyl malonate (12.5 g, 0.078 mol) dropwise over 30 minutes.
-
Continue refluxing for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add formic acid (~3.3 g, ~0.071 mol) to neutralize the reaction mixture.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield ethyl 3-[(2,5-dimethoxyphenyl)amino]-3-oxopropanoate as a solid.
Part 2: Synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic Acid
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-[(2,5-dimethoxyphenyl)amino]-3-oxopropanoate | C₁₃H₁₇NO₅ | 267.28 | 10.0 g | 0.037 mol |
| Potassium hydroxide | KOH | 56.11 | 2.5 g | 0.045 mol |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Water | H₂O | 18.02 | 50 mL | - |
| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | - |
Procedure:
-
Dissolve ethyl 3-[(2,5-dimethoxyphenyl)amino]-3-oxopropanoate (10.0 g, 0.037 mol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (2.5 g, 0.045 mol) in water (20 mL) to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid.
-
A white precipitate of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Reaction Workflow and Mechanism
Reaction Workflow
Caption: Synthetic workflow for 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid.
Reaction Mechanism
Caption: Simplified mechanism for the synthesis.
Characterization of Products
Ethyl 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoate (Intermediate)
-
¹H NMR: Expected signals include those for the aromatic protons, the two methoxy groups, the methylene protons of the malonate backbone, and the ethyl ester group (a quartet and a triplet). The amide proton will likely appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the methoxy carbons, the carbonyl carbons of the amide and ester, the methylene carbon, and the carbons of the ethyl group are expected.
-
IR (Infrared Spectroscopy): Characteristic peaks are expected for the N-H stretch of the secondary amide, C=O stretches for the amide and ester, and C-O stretches for the methoxy and ester groups.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.
3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic Acid (Final Product)
-
¹H NMR: Similar to the intermediate, but with the disappearance of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The signals for the ethyl group will be absent, and the chemical shift of the carbonyl carbon of the carboxylic acid will be characteristic.
-
IR: A broad O-H stretch for the carboxylic acid will be a key feature, in addition to the N-H and C=O stretches.
-
MS: The molecular ion peak should correspond to the calculated molecular weight of the final product.
Safety and Handling
-
2,5-Dimethoxyaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.
-
Diethyl Malonate: This is a combustible liquid and can cause eye irritation. Handle with care, avoiding contact with eyes and skin.
-
Sodium Ethoxide: This is a corrosive and flammable solid. Handle in a dry, inert atmosphere to prevent decomposition.
-
Toluene: This is a flammable liquid and can cause skin and eye irritation. It is also harmful if inhaled or swallowed. Use in a well-ventilated area.
-
Potassium Hydroxide: This is a corrosive solid. Avoid contact with skin and eyes.
-
Hydrochloric Acid and Formic Acid: These are corrosive acids. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
Conclusion
The two-step synthesis of 3-[(2,5-dimethoxyphenyl)amino]-3-oxopropanoic acid presented in this guide offers a reliable and efficient method for obtaining this valuable chemical intermediate. By understanding the underlying principles of the acylation and selective hydrolysis reactions, researchers can confidently execute this synthesis and adapt it as needed for their specific research goals. The detailed protocols and characterization guidelines provided herein serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development.
References
-
Beaver, D. J., et al. (1957). Malonic Esters. Journal of the American Chemical Society, 79(5), 1236-1245. ([Link])
-
Chattaway, F. D., & Wünsch, R. (1909). The condensation of malonic acid with aromatic aldehydes. Journal of the Chemical Society, Transactions, 95, 129-137. ([Link])
-
Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(5), 899-901. ([Link])
-
Wallingford, V. H., et al. (1943). The Condensation of Amines with Esters of Malonic Acid. Journal of the American Chemical Society, 65(11), 2056-2059. ([Link])
An In-Depth Technical Guide to the Structure Elucidation of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
Preamble: The Imperative of Unambiguous Structure Verification in Drug Discovery
In the landscape of modern drug development, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of pharmacological data, wasted resources, and ultimately, the failure of promising therapeutic candidates. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of a target small molecule: 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid.
This document is designed for researchers, medicinal chemists, and analytical scientists. It moves beyond a simple recitation of analytical techniques, instead offering a strategic workflow that integrates synthesis, orthogonal spectroscopic methods, and data interpretation. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for achieving an unambiguous structural assignment.
Strategic Synthesis: Establishing the Hypothetical Structure
Prior to any analytical characterization, a logical synthetic route provides the foundational hypothesis of the molecular structure. For the target compound, 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid, a convenient and efficient one-pot synthesis of N-arylmalonamic acids can be adapted. This method involves the in-situ generation of a malonyl monoacyl chloride, which then reacts with the appropriate aniline.
Proposed Synthetic Protocol
This protocol is designed for robust and reproducible synthesis of the target compound.
Materials:
-
Malonic acid
-
Triethylamine (Et₃N)
-
Thionyl chloride (SOCl₂)
-
2,5-Dimethoxyaniline
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add malonic acid (1.0 eq.) and anhydrous THF.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (1.0 eq.) dropwise. The rationale for this step is to form the monoanion of malonic acid, temporarily protecting one carboxylic acid group and activating the other for subsequent conversion.
-
After stirring for 30 minutes at 0 °C, add thionyl chloride (1.0 eq.) dropwise. This converts the unprotected carboxylic acid to the highly reactive acyl chloride in situ.
-
Continue stirring at 0 °C for another 30 minutes.
-
In a separate flask, dissolve 2,5-dimethoxyaniline (1.1 eq.) in anhydrous THF.
-
Add the aniline solution dropwise to the reaction mixture at 0 °C. The nucleophilic amino group of the aniline will attack the electrophilic acyl chloride.
-
Allow the reaction to stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final compound.
Orthogonal Spectroscopic Analysis: A Multi-Faceted Approach to Structure Verification
The core of structure elucidation lies in the application of multiple, independent analytical techniques. This orthogonal approach ensures that the data from one method corroborates the findings of another, leading to a high-confidence structural assignment.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
High-resolution mass spectrometry (HRMS) is the first critical step to confirm the molecular formula of the synthesized compound.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: Infuse the sample solution directly into the ESI source in both positive and negative ion modes.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
Expected Results and Interpretation: The calculated exact mass of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid (C₁₁H₁₃NO₅) is 239.0794 g/mol . The HRMS data should show a prominent ion corresponding to [M+H]⁺ at m/z 239.0794 in positive ion mode and/or [M-H]⁻ at m/z 238.0663 in negative ion mode, confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis: By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing valuable structural information.
Predicted Fragmentation Pattern:
-
Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.
-
Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid moiety.
-
Cleavage of the amide bond: This can lead to fragments corresponding to the 2,5-dimethoxyaniline cation (m/z 154) and the malonamic acid fragment.
-
Fragmentation of the dimethoxyphenyl ring: Loss of methyl radicals (15 Da) or formaldehyde (30 Da) from the methoxy groups.
The fragmentation pattern provides a fingerprint of the molecule's connectivity.
Caption: Predicted MS/MS Fragmentation Pathway.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions: The presence of both amide and carboxylic acid functionalities will give rise to a distinct IR spectrum.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong absorption due to hydrogen bonding. |
| N-H (Amide) | ~3300 | Medium to strong, sharp peak. |
| C-H (Aromatic) | 3100 - 3000 | Weak to medium peaks. |
| C-H (Aliphatic) | 2950 - 2850 | Weak to medium peaks. |
| C=O (Carboxylic Acid) | ~1710 | Strong, sharp peak. |
| C=O (Amide I band) | ~1680 | Strong, sharp peak. |
| C=C (Aromatic) | 1600 - 1450 | Medium to strong peaks. |
| N-H bend (Amide II band) | ~1550 | Medium to strong peak. |
| C-O (Carboxylic Acid/Ether) | 1300 - 1000 | Strong peaks. |
The presence of the very broad O-H stretch, along with two distinct carbonyl peaks and the N-H stretch, provides strong evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.
Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-4 bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
-
Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):
| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid OH | ~12.5 | br s | 1H | - |
| Amide NH | ~10.0 | s | 1H | - |
| Aromatic H-6' | ~7.8 | d | 1H | ~113 |
| Aromatic H-4' | ~6.9 | dd | 1H | ~112 |
| Aromatic H-3' | ~6.8 | d | 1H | ~105 |
| Methoxy (-OCH₃) | ~3.8 | s | 3H | ~56 |
| Methoxy (-OCH₃) | ~3.7 | s | 3H | ~55 |
| Methylene (-CH₂-) | ~3.5 | s | 2H | ~45 |
| Carbonyl (Amide) | - | - | - | ~168 |
| Carbonyl (Carboxylic Acid) | - | - | - | ~171 |
| Aromatic C-1' | - | - | - | ~128 |
| Aromatic C-2' | - | - | - | ~150 |
| Aromatic C-5' | - | - | - | ~145 |
Note: Chemical shifts are estimations and may vary based on solvent and concentration.
2D NMR for Unambiguous Assignment:
Caption: Key HSQC and HMBC Correlations.
The HMBC correlations are particularly powerful. For instance, the correlation between the amide proton (NH) and the quaternary aromatic carbon C-1' definitively links the aniline moiety to the amide group. Similarly, correlations from the methylene protons (-CH₂-) to both carbonyl carbons confirm the malonamic acid backbone.
X-ray Crystallography: The Ultimate Confirmation
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive, three-dimensional structural evidence, confirming connectivity, conformation, and stereochemistry.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas. Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the elucidated structure.
Conclusion: A Self-Validating Workflow for Structural Integrity
The elucidation of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid, as outlined in this guide, exemplifies a robust and self-validating workflow. By commencing with a logical synthesis, the hypothetical structure is established. This hypothesis is then rigorously tested through a series of orthogonal analytical techniques. HRMS confirms the elemental composition. FTIR identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps out the precise atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation. Each step provides a layer of evidence that, when combined, creates a self-consistent and irrefutable structural assignment, ensuring the scientific integrity of all subsequent research.
References
- Aly, O. M., & Awad, W. I. (Year). Journal of Organic Chemistry. [URL not available]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Columbia University, Department of Chemistry. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 26, 2026, from [Link]
- Der Pharma Chemica. (2011). Synthesis of N-Aryl Imides Using a Sulphamic Acid Catalyst. 3(2), 283-286. [This is a representative citation based on similar protocols; a direct URL is not available.]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
-
Shih, H., & Rankin, G. O. (1996). A Convenient One-Pot Synthesis of N-Arylmalonamic Acid via in situ Generation of Malonyl Monoacyl Chloride. ChemInform, 27(25). [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 26, 2026, from [Link]
-
University of California, Davis. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Stoyanov, S., et al. (Year). Journal of Heterocyclic Chemistry. [URL not available]
-
Shih, H., & Rankin, G. O. (1995). A convenient one-pot synthesis of n-arylmalonamic acid - via in-situ generation of malonyl monoacyl chloride. Synthetic Communications, 25(14), 2253-2258. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. The Organic Chemistry Tutor. [Link]
- O. Aly and W. Awad were not supported by a sufficient amount of spectral data, which put the identity of the synthesized compounds under question. It was not until 2011 when a complete 1H and 13C NMR data assignment was presented for the first time for the structure of 3-phenylmethylene-1H,3H-naphtho-[1,8-cd]-pyran-1-one. In this case, a new procedure was developed to obtain 3-phenylmethylene-1H,3H-naphtho-[1,8-cd]-pyran-1-one, with a higher yield compared to the previously reported yields. Corresponding
Investigational Framework for 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid as a Potential Anticancer Agent: Application Notes and Protocols
Abstract: The search for novel anticancer therapeutics is a cornerstone of modern drug discovery. Propanoic acid derivatives have emerged as a versatile scaffold for developing new pharmacological agents, with various analogs demonstrating promising anticancer and antioxidant properties.[1] This document presents a comprehensive investigational framework for evaluating a specific, under-researched analog, 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid , as a potential anticancer agent. While direct studies on this compound are not extensively published, this guide synthesizes methodologies and insights from research on structurally related molecules to propose a robust, step-by-step pathway for its synthesis, in vitro characterization, and mechanistic evaluation. We provide detailed, field-proven protocols for cytotoxicity screening, apoptosis analysis, and target pathway investigation, designed for researchers in oncology, medicinal chemistry, and drug development. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence and plan subsequent steps in the drug discovery pipeline.
Compound Profile and Scientific Rationale
Chemical Structure
-
IUPAC Name: 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
-
Molecular Formula: C₁₁H₁₃NO₅
-
Molecular Weight: 239.23 g/mol
-
Synonyms: 2,5-Dimethoxyphenyl oxamic acid
Scientific Rationale for Investigation
The rationale for investigating 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid stems from the established bioactivity of its structural analogs. The 3-aminopropanoic acid core is a key feature in several compounds that exhibit significant anticancer activity.
-
Analog Precedent: Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated their ability to reduce cancer cell viability and suppress cell migration, establishing the propanoic acid scaffold as a promising starting point for anticancer drug development.[1][2]
-
Targeting Key Pathways: Other complex propanoic acid derivatives have been shown to interact with critical cancer-related targets like the Epidermal Growth Factor Receptor (EGFR) and SIRT2, which are often overexpressed or mutated in various cancers.[3] EGFR, in particular, is a transmembrane protein that, upon activation, triggers downstream signaling pathways leading to cell proliferation and survival.[4] Its inhibition is a clinically validated strategy in oncology.[4]
-
Potential for Dual Activity: The inclusion of hydroxyphenyl moieties in similar compounds suggests inherent antioxidant properties, which can be beneficial in modulating the tumor microenvironment.[1] While our target compound has methoxy groups, these can be metabolically converted to hydroxyl groups, suggesting a potential for pro-drug activity or unique interactions within the cell.
This collective evidence provides a strong impetus for the systematic evaluation of the 2,5-dimethoxy substituted analog, with a focus on its potential to modulate cancer cell signaling and induce apoptosis.
Proposed Mechanism of Action: A Hypothesis for Investigation
Based on the known targets of structurally related molecules, a primary hypothesis is that 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid may function as an inhibitor of the EGFR signaling cascade. Overactivation of this pathway is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[4] Inhibition of EGFR would block downstream signals that promote proliferation (e.g., via KRAS/MAPK) and survival (e.g., via PI3K/Akt), thereby sensitizing cancer cells to apoptosis.
The diagram below illustrates this hypothetical mechanism, which will guide the experimental protocols outlined in Section 3.
Caption: Hypothetical signaling pathway targeted by the investigational compound.
In Vitro Evaluation: Protocols and Methodologies
The following protocols provide a systematic approach to characterizing the anticancer potential of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid.
Protocol: Synthesis of the Investigational Compound
Rationale: A reproducible synthesis is the first critical step. Based on methods for similar structures, a one-pot, three-component reaction is a feasible approach.[5] This ensures a practical and scalable supply of the compound for all subsequent biological assays.
Materials:
-
2,5-Dimethoxyaniline
-
Malonic acid
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Stir plate and magnetic stir bar
-
Standard glassware for organic synthesis
-
Purification system (e.g., column chromatography with silica gel)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethoxyaniline (1.0 eq) and malonic acid (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Cell Viability and Cytotoxicity Screening (MTT Assay)
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method to quantify the metabolic activity of cells, which serves as a proxy for cell viability.[6] This initial screen is essential to determine the compound's potency (IC₅₀ value) across different cancer cell lines and to assess its selectivity by comparing its effect on cancerous versus non-cancerous cells.
Materials:
-
Cancer cell lines (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer, U-87 glioblastoma)
-
Non-cancerous control cell line (e.g., Vero or HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Investigational compound, dissolved in DMSO to create a 10 mM stock solution
-
Doxorubicin or Cisplatin (positive control)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the investigational compound in culture medium (e.g., from 100 µM down to 0.1 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (medium with 0.5% DMSO) and "positive control" (doxorubicin).
-
Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Selectivity Index (SI)* |
|---|---|---|---|
| A549 (Lung) | Calculate | Calculate | Calculate |
| MCF-7 (Breast) | Calculate | Calculate | Calculate |
| U-87 (Glioblastoma) | Calculate | Calculate | Calculate |
| Vero (Non-cancerous) | Calculate | Calculate | N/A |
*SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity.
The overall workflow for the in vitro investigation is summarized in the diagram below.
Caption: A streamlined workflow for the in vitro evaluation of the compound.
Protocol: Target Pathway Analysis (Western Blotting)
Rationale: To test the hypothesis that the compound inhibits the EGFR pathway, Western blotting is the gold standard. This technique allows for the detection and semi-quantification of specific proteins. By probing for the phosphorylated (active) form of EGFR and key downstream effectors, we can directly observe if the compound engages its intended target and modulates the pathway as predicted. We will also probe for key apoptosis markers to confirm the mode of cell death.
Materials:
-
A549 cells (or another responsive cell line identified in the MTT assay)
-
6-well plates
-
Investigational compound
-
EGF (for stimulating the pathway)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR, anti-EGFR, anti-KRAS, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Pre-treat cells with the investigational compound at its IC₅₀ and 2x IC₅₀ concentration for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the EGFR pathway. Leave one set of untreated wells as a negative control.
-
Protein Extraction: Immediately wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze other proteins on the same blot, the membrane can be stripped of antibodies and re-probed, starting with the β-actin loading control to ensure equal protein loading across all lanes.
Expected Outcome: Successful inhibition would be demonstrated by a dose-dependent decrease in the p-EGFR signal in compound-treated cells compared to the EGF-stimulated control. Concurrently, an increase in pro-apoptotic markers like cleaved Caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2, would confirm the induction of apoptosis.[7]
References
-
Šimokaitienė, J., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Available at: [Link]
-
Singh, M., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. RSC Medicinal Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]
-
Perna, A., et al. (2023). Methanolic Extract of the Nutritional Plant (Diospyros kaki Thunb.) Exhibits Anticancer Activity by Inducing Mitochondrial Dysfunction in Colorectal Cancer Cells. Metabolites. Available at: [Link]
-
Šimokaitienė, J., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. Available at: [Link]
-
Jamal, N. A. A., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules. Available at: [Link]
-
Szałkowska, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available at: [Link]
-
Jonušis, M., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-3-oxopropanoic acid. PubChem Compound Summary for CID 75367. Retrieved January 26, 2026, from [Link]
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Ehrin, E., et al. (1988). The pharmacokinetics of 8-methoxypsoralen following i.v. administration in humans. Journal of Pharmacokinetics and Biopharmaceutics. Available at: [Link]
-
Varala, R., & Enugala, R. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF on ResearchGate. Available at: [Link]
Sources
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 4. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols for the Investigation of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
A Strategic Guide for Early-Phase Drug Discovery
Authored by: Senior Application Scientist
Introduction: The Scientific Premise
The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic candidate is a meticulous process, demanding a robust and logically staged experimental design.[1] This document outlines a comprehensive research framework for the initial investigation of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid, a compound of interest due to its structural similarities to molecules with established biological activities. The presence of the 2,5-dimethoxyphenyl moiety is noted in compounds explored for their effects on dopamine receptors, while the propanoic acid core is a feature in various pharmacologically active agents, including EP3 receptor antagonists.[2][3] Furthermore, derivatives of structurally similar aminopropanoic acids have demonstrated potential as antimicrobial, antioxidant, and anticancer agents.[4][5][6]
This guide is structured to provide a clear, phased approach for researchers, scientists, and drug development professionals. It begins with the foundational steps of compound characterization, proceeds to broad-based in vitro screening to uncover potential biological functions, and culminates in advanced assays for target identification and mechanism of action (MoA) elucidation. The causality behind each experimental choice is explained to empower researchers to not only follow the protocols but also to understand and adapt them as data emerges.
Phase 1: Synthesis and Physicochemical Characterization
Rationale: Before any biological assessment, the identity, purity, and fundamental physicochemical properties of the test compound must be unequivocally established. This ensures the reproducibility and validity of all subsequent biological data. The synthesis of β-amino acids can often be achieved through one-pot, multi-component reactions.[7]
Protocol 1.1: Synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
This protocol is a generalized approach and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add malonic acid (1.1 equivalents) and a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then concentrated under reduced pressure. The crude product is purified using column chromatography on silica gel.
-
Final Product: The purified product is dried to yield 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid as a solid.
Protocol 1.2: Structural and Purity Analysis
Causality: A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation and to quantify purity, which is critical for accurate dosing in biological assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the synthesized compound. A purity level of >95% is recommended for biological screening.
-
Solubility Assessment: Determine the solubility of the compound in common biological buffers (e.g., PBS, DMSO) to prepare appropriate stock solutions for in vitro assays.
Phase 2: Broad-Spectrum In Vitro Biological Screening
Rationale: The initial screening phase is designed to cast a wide net, exploring a range of potential biological activities based on the structural motifs of the compound.[8][9] This approach is efficient for identifying a "hit" or a promising area of biological activity for more focused investigation.[10][11]
Workflow for Phase 2 Screening
Caption: Phase 2 workflow for broad-spectrum in vitro screening.
Protocol 2.1: Anticancer Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a robust and widely used method for initial cytotoxicity screening against various cancer cell lines.[4][6]
-
Cell Culture: Plate cancer cell lines (e.g., human glioblastoma U-87, triple-negative breast cancer MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| U-87 | 25.3 | 1.2 |
| MDA-MB-231 | >100 | 0.8 |
| A549 (Lung) | 45.7 | 2.5 |
Protocol 2.2: Antioxidant Activity (DPPH Radical Scavenging Assay)
Causality: The DPPH assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound, a property often associated with anticancer and neuroprotective effects.[6][12]
-
Reaction Preparation: In a 96-well plate, add various concentrations of the test compound to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. Ascorbic acid should be used as a positive control.
-
Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value is determined.
Phase 3: Target Identification and Mechanism of Action (MoA)
Rationale: Once a reproducible biological activity ("hit") is confirmed, the next critical step is to identify the molecular target(s) and elucidate the mechanism of action.[13] This is fundamental to understanding both on-target efficacy and potential off-target toxicities.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying direct target engagement in a physiological cellular environment.[15][16][17][18]
Workflow for Target Identification
Caption: Phase 3 workflow for target identification and validation.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[17] By heating cell lysates at different temperatures, the aggregation of unbound proteins can be measured, while ligand-bound proteins remain in the soluble fraction. This allows for the confirmation of direct interaction between the compound and its target protein within the cell.[19]
-
Cell Treatment: Treat the selected cell line (e.g., U-87, if a cytotoxic hit is observed) with the test compound at a relevant concentration (e.g., 10x IC50) and a vehicle control for 1-2 hours.
-
Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer. Distribute the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.
-
Protein Analysis: Analyze the soluble fractions by Western blotting using an antibody against the hypothesized target protein.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of the target protein and confirms direct binding.
Table 2: Hypothetical CETSA Data for a Hypothesized Target (e.g., a Kinase)
| Temperature (°C) | Relative Amount of Soluble Target (Vehicle) | Relative Amount of Soluble Target (Compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.75 | 0.92 |
| 55 | 0.50 | 0.85 |
| 60 | 0.20 | 0.65 |
| 65 | 0.05 | 0.30 |
Conclusion and Future Directions
This structured experimental guide provides a robust framework for the initial characterization and screening of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid. The phased approach ensures that resources are used efficiently, moving from broad screening to focused mechanistic studies. Positive results in these initial phases would warrant further investigation, including lead optimization, more complex cell-based assays (e.g., apoptosis, cell cycle analysis), and eventual progression to in vivo models to assess pharmacokinetics and efficacy. The integration of computational and experimental techniques will be crucial for accelerating the discovery process.[20][21]
References
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules, 25(13), 2980. Available from: [Link]
-
Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1492, 237-259. Available from: [Link]
-
Editorial: Novel compounds from chemistry to druggable candidates. (2024). Frontiers in Chemistry, 12. Available from: [Link]
-
Drug Discovery with Novel Chemical Libraries. (2012). Journal of Drug Discovery. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available from: [Link]
-
Cannon, J. G., Kirschbaum, K. S., Amoo, V. E., Johnson, A. K., & Long, J. P. (1993). 2,5-Dimethoxy congeners of (+)- and (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine. Journal of Medicinal Chemistry, 36(16), 2416–2419. Available from: [Link]
-
The Importance of In Vitro Assays. (2023). Visikol. Available from: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Pharmaceuticals, 17(2), 253. Available from: [Link]
-
Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 20(5), e0319865. Available from: [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2014). Synthetic Communications, 44(15), 2215-2226. Available from: [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2019). Current Pharmaceutical Design, 25(31), 3364-3386. Available from: [Link]
-
Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. (2019). Pharmacology & Therapeutics, 200, 1-13. Available from: [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Available from: [Link]
-
Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. (2023). Molecules, 28(11), 4496. Available from: [Link]
-
Identifying novel drug targets with computational precision. (2024). Methods in Enzymology, 688, 1-21. Available from: [Link]
-
Drug Discovery with Novel Chemical Libraries. (2012). Journal of Drug Discovery. Available from: [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(22), e4549. Available from: [Link]
-
Elemental Analysis, Phytochemical Screening and Evaluation of Antioxidant, Antibacterial and Anticancer Activity of Pleurotus ostreatus through In Vitro and In Silico Approaches. (2022). Molecules, 27(21), 7234. Available from: [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020). Molecules, 25(13), 2980. Available from: [Link]
-
Target Identification & Validation in Drug Discovery. (2024). Technology Networks. Available from: [Link]
-
Recent Advances in the Discovery of Novel Drugs on Natural Molecules. (2024). Pharmaceuticals, 17(6), 738. Available from: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 35(1). Available from: [Link]
- Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate. (1989). Google Patents.
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. (2022). AIP Conference Proceedings, 2390(1), 020007. Available from: [Link]
-
functional in vitro assays for drug discovery. (2023). YouTube. Available from: [Link]
-
How are chemical structures analyzed in drug discovery? (2025). Patsnap Synapse. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(1), 136-145. Available from: [Link]
-
3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2012). Bioorganic & Medicinal Chemistry, 20(13), 4063-4078. Available from: [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2021). Molecules, 26(23), 7339. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n- propylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of In Vitro Assays [visikol.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery [pubmed.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]
- 21. Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Assays for Determining the Biological Activity of Substituted Oxopropanoic Acids: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Substituted Oxopropanoic Acids
Substituted oxopropanoic acids are a class of alpha-keto acids structurally related to pyruvate, the cornerstone of central carbon metabolism. This structural motif serves as a versatile scaffold for designing molecules with a wide array of biological activities. By modifying the substituents, chemists can create compounds that modulate key cellular processes, offering therapeutic potential across various diseases.
A prominent example is ethyl pyruvate (EP) , a stable derivative of pyruvic acid. EP has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Its mechanisms of action are multifaceted, including the inhibition of the pro-inflammatory mediator High Mobility Group Box-1 (HMGB1) and modulation of metabolic pathways.[1][4] Other substituted oxopropanoic acids and their alpha-keto acid analogs are being investigated as inhibitors of critical enzymes in metabolic pathways, such as pyruvate kinases and pyruvate dehydrogenase kinases (PDKs), which are attractive targets in oncology and metabolic diseases.[5][6][7] Keto-analogs of essential amino acids are also used in managing chronic kidney disease to reduce nitrogenous waste.[8][9][10]
Given their diverse biological targets, a systematic and multi-faceted approach is required to characterize the activity of novel substituted oxopropanoic acids. This guide provides a structured framework of assays, from high-throughput primary screens to detailed mechanistic studies, to empower researchers in the discovery and development of this promising class of compounds.
A Strategic Framework for Assay Selection
The path from a newly synthesized compound to a well-characterized biological modulator follows a logical progression. The choice of assay at each stage should be driven by a clear hypothesis about the compound's mechanism of action. A typical workflow involves moving from broad, high-throughput screens to more focused, in-depth mechanistic studies.
Caption: A strategic workflow for characterizing substituted oxopropanoic acids.
Primary Screening Assays: Identifying Bioactive Hits
Primary screens are designed to rapidly assess a library of compounds to identify those that exhibit a desired biological effect. These assays should be robust, reproducible, and scalable for high-throughput formats.
Cell Viability and Cytotoxicity Assays
A fundamental first step is to determine a compound's effect on cell viability. This helps identify cytotoxic compounds early and establishes a working concentration range for subsequent cell-based assays. The MTT assay is a widely used colorimetric method for this purpose.[11][12][13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[11]
Protocol 3.1.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Treat cells with a serial dilution of the substituted oxopropanoic acid. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media plus 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[14][15]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a test wavelength of 490-570 nm and a reference wavelength of ~630 nm.[11][14]
Enzyme Inhibition Assays
If the substituted oxopropanoic acids are designed to target a specific enzyme (e.g., Lactate Dehydrogenase - LDH), a direct enzyme inhibition assay is the most relevant primary screen.
Principle: LDH catalyzes the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+. The reaction can be monitored by measuring the decrease in NADH absorbance at 340 nm. Inhibitors of LDH will slow the rate of this reaction. Studies have shown that ethyl pyruvate can inhibit LDH activity.[4]
Protocol 3.2.1: Spectrophotometric Assay for LDH Inhibition
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5), a solution of purified LDH enzyme, a solution of the substrate (pyruvate), and a solution of the cofactor (NADH).
-
Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, NADH solution, and varying concentrations of the test compound. Include a positive control inhibitor (if available) and a vehicle control (DMSO).
-
Enzyme Addition & Pre-incubation: Add the LDH enzyme solution to each well. Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Expert Insight: This pre-incubation step is critical for reversible inhibitors to reach binding equilibrium before the reaction is initiated, ensuring accurate potency measurement.
-
-
Reaction Initiation: Initiate the reaction by adding the pyruvate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]
| Parameter | Typical Value/Range | Rationale |
| Enzyme Conc. | 1-10 nM | Low enough to be in the "tight-binding" limit if necessary, high enough for a robust signal.[17] |
| Pyruvate Conc. | Kₘ value (e.g., 100-300 µM) | Using substrate at its Michaelis-Menten constant (Kₘ) makes the assay sensitive to competitive inhibitors. |
| NADH Conc. | 150-200 µM | Should be saturating to ensure the reaction rate is dependent on pyruvate and enzyme activity. |
| Wavelength | 340 nm | Peak absorbance for NADH, allowing for sensitive detection of its consumption. |
Mechanistic Assays: Unveiling the Mode of Action
Once active compounds ("hits") are identified and their potency is confirmed, the next crucial phase is to understand how they work.
Target Engagement: Does the Compound Bind its Target in Cells?
A key step in validating a compound's mechanism is to confirm that it physically interacts with its intended target protein within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20]
Principle: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[20] This stabilization results in an increased resistance to thermal denaturation. By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can infer target engagement.[19][20]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 4.1.1: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[18]
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a PCR machine, followed by cooling to room temperature.[18]
-
Expert Insight: A critical step is to perform an initial "melt curve" experiment without the compound to identify the optimal temperature that causes significant, but not complete, protein denaturation. This temperature is then used for dose-response experiments.
-
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.[18]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein in the supernatant using methods like Western Blotting or ELISA.
-
Interpretation: A compound that engages its target will result in more soluble protein remaining at higher temperatures compared to the vehicle control.
Cellular Metabolism Assays
Since oxopropanoic acids are intrinsically linked to metabolism, assessing their impact on cellular bioenergetics is essential. The Agilent Seahorse XF Analyzer is a standard platform for measuring two key energy-producing pathways in real-time: glycolysis and mitochondrial respiration.
Principle: The Seahorse XF Glycolytic Rate Assay measures the extracellular acidification rate (ECAR), which is primarily due to the conversion of glucose to lactate during glycolysis.[21] By sequentially injecting metabolic inhibitors (Rotenone/Antimycin A to block mitochondrial respiration and 2-Deoxy-D-glucose to block glycolysis), the assay can dissect the basal glycolytic rate from compensatory glycolysis.[21][22]
Protocol 4.2.1: Seahorse XF Glycolytic Rate Assay
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a uniform monolayer.
-
Pre-Assay Hydration: Hydrate a Seahorse sensor cartridge with calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Medium Exchange: On the day of the assay, replace the growth medium with Seahorse XF Glycolytic Rate Assay Medium (containing glucose, glutamine, and pyruvate) and incubate in a non-CO₂ incubator for 45-60 minutes before the assay.[22]
-
Compound Treatment & Plate Setup: Load the hydrated sensor cartridge with the test compound and the kit inhibitors (Rotenone/Antimycin A and 2-DG). The test compound can be injected first to measure its acute effect, or cells can be pre-treated.
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will perform cycles of mixing, waiting, and measuring to determine basal ECAR and oxygen consumption rate (OCR). It will then inject the compounds sequentially and continue measuring to determine the cellular response.[21][22]
-
Data Analysis: The Seahorse software calculates the Proton Efflux Rate (PER) from glycolysis. Analyze how the test compound affects basal glycolysis and compensatory glycolysis after mitochondrial inhibition.
| Assay Readout | Biological Interpretation |
| Basal Glycolysis | The cell's baseline reliance on glycolysis for ATP production. |
| Compensatory Glycolysis | The cell's ability to increase glycolysis when mitochondrial respiration is inhibited. |
| Glycolytic Reserve | The difference between compensatory and basal glycolysis, representing the cell's capacity to respond to energetic demand.[23] |
Data Interpretation: From Raw Reads to Meaningful Conclusions
Understanding the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency.[16] It represents the concentration of an inhibitor required to reduce a biological process (e.g., enzyme activity, cell viability) by 50%.[24]
-
Context is Key: An IC₅₀ value is not an absolute constant. It is highly dependent on the specific assay conditions, such as substrate concentration for an enzyme assay or cell type for a viability assay.[24][25] Therefore, it is crucial to report assay conditions alongside IC₅₀ values to allow for meaningful comparisons.
-
Potency vs. Efficacy: A lower IC₅₀ value indicates a more potent compound, as less of it is needed to achieve the 50% effect. However, this does not describe the maximum possible effect (efficacy).
-
Tight Binding: For very potent enzyme inhibitors, the IC₅₀ can be limited by the concentration of the enzyme in the assay.[17] If the IC₅₀ is close to half the enzyme concentration, it indicates "tight binding," and more advanced kinetic analysis may be needed to determine the true inhibition constant (Kᵢ).[17]
Troubleshooting and Controls
Every protocol is a self-validating system when proper controls are included.
-
Positive and Negative Controls: Always include a known inhibitor (positive control) to ensure the assay is responsive and a vehicle-only control (negative control, e.g., DMSO) to establish the baseline.
-
Counter-screens: A compound might decrease the signal in an assay for reasons unrelated to the intended mechanism. For example, in the MTT assay, a compound could directly interfere with the reductase enzymes or the absorbance reading. A counter-screen, such as a lactate dehydrogenase (LDH) release assay which measures membrane integrity and cell death, can help distinguish true cytotoxicity from metabolic inhibition.[26][27]
-
Metabolic Flux Analysis: For a deeper understanding of metabolic reprogramming, techniques like 13C-Metabolic Flux Analysis (13C-MFA) can be employed.[28][29] These methods use stable isotope tracers to map the flow of metabolites through the entire network, providing a highly quantitative view of cellular metabolism.[28][29][30]
Conclusion
The study of substituted oxopropanoic acids is a fertile ground for therapeutic innovation. Their connection to fundamental metabolic and signaling pathways presents both an opportunity and a challenge. A rigorous, hypothesis-driven application of the assays described in this guide—from broad initial screens to precise mechanistic studies—is essential for success. By carefully selecting assays, meticulously executing protocols, and thoughtfully interpreting data, researchers can effectively unlock the full biological and therapeutic potential of this versatile chemical class.
References
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Agilent Seahorse XF Glycolytic Rate Assay User Manual. (n.d.). Agilent Technologies. [Link]
-
Ethyl pyruvate, a versatile protector in inflammation and autoimmunity. (2022). PubMed Central. [Link]
-
Inhibitors of Pyruvate Carboxylase - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). ResearchGate. [Link]
-
Keto Acid Analogs And Protein In Chronic Kidney Disease. (2020). Dietitians On Demand Blog. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]
-
A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. (2020). PubMed. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. (2023). MDPI. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
Clinical evaluation of efficacy and safety of α-keto analogs of essential amino acids supplementation in patients of chronic kidney disease. (n.d.). ResearchGate. [Link]
-
What are Pyruvate kinases inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
Agilent Seahorse XF Glycolytic Rate Assay. (n.d.). Agilent Technologies. [Link]
-
Measuring Metabolic Flux. (n.d.). The Animation Lab. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Ethyl Pyruvate Combats Human Leukemia Cells but Spares Normal Blood Cells. (2016). PLOS One. [Link]
-
Ketoanalogue Supplementation in Patients with Non-Dialysis Diabetic Kidney Disease: A Systematic Review and Meta-Analysis. (2022). PubMed Central. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
A typical running protocol for the Glycolytic Rate Assay. (n.d.). ResearchGate. [Link]
-
Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases. (2019). ACS Publications. [Link]
-
IC50. (n.d.). Wikipedia. [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. [Link]
-
Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. (2023). PubMed. [Link]
-
Seahorse XF Glycolysis Stress Test Kit User Guide. (n.d.). Agilent Technologies. [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. [Link]
-
Anti-inflammatory mechanism is involved in ethyl pyruvate-mediated efficacious neuroprotection in the postischemic brain. (2005). PubMed. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). ResearchGate. [Link]
-
Ketoanalogues Therapy for CKD Patients: History and Current Status. (2024). Open Science Publications. [Link]
-
Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?. (2012). ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Protective role of ethyl pyruvate in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway. (2022). Frontiers. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
03 Intro to MFA | Metabolic Flux Analysis | Lecture 10. (2020). YouTube. [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). PubMed Central. [Link]
-
Seahorse XFp Glycolytic Rate Assay Kit User Guide. (n.d.). Agilent Technologies. [Link]
-
Recent advances in pyruvate dehydrogenase kinase inhibitors: Structures, inhibitory mechanisms and biological activities. (2024). PubMed. [Link]
-
Ethyl pyruvate. (n.d.). Wikipedia. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
-
a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. (2022). RSC Publishing. [Link]
-
Nutritional and Metabolic Interventions to Prevent and Treat Protein–Energy Wasting in Nondialysis CKD—Narrative Review. (n.d.). MDPI. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
-
Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. (2024). CD Biosynsis. [Link]
Sources
- 1. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory mechanism is involved in ethyl pyruvate-mediated efficacious neuroprotection in the postischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective role of ethyl pyruvate in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
- 4. Ethyl Pyruvate Combats Human Leukemia Cells but Spares Normal Blood Cells | PLOS One [journals.plos.org]
- 5. What are Pyruvate kinases inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in pyruvate dehydrogenase kinase inhibitors: Structures, inhibitory mechanisms and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. Ketoanalogue Supplementation in Patients with Non-Dialysis Diabetic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opensciencepublications.com [opensciencepublications.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. tandfonline.com [tandfonline.com]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. hpst.cz [hpst.cz]
- 24. IC50 - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 30. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
Welcome to the technical support center for the synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of this synthesis, providing in-depth troubleshooting, answers to frequently asked questions, and a robust, optimized experimental procedure. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis.
Synthesis Overview: The Chemistry at a Glance
The synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid is fundamentally an acylation reaction. It involves the formation of an amide bond between the nucleophilic amine, 2,5-dimethoxyaniline, and an activated form of malonic acid. A common and effective approach is the reaction with malonic anhydride or a related derivative. This reaction is advantageous as it is typically high-yielding and proceeds under mild conditions.[1]
Reaction Scheme:
2,5-Dimethoxyaniline + Malonic Anhydride Derivative → 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
The core of optimizing this synthesis lies in controlling reaction conditions to favor the desired mono-acylation product and prevent the formation of byproducts, followed by an efficient purification strategy.
Visualized Experimental Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: High-level workflow for the synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you might encounter during the synthesis.
Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?
Answer: Low or no yield can stem from several factors. Let's break down the possibilities:
-
Cause A: Inactive Amine Starting Material. The starting material, 2,5-dimethoxyaniline, can degrade over time, especially if improperly stored. Oxidation can occur, leading to colored impurities and reduced reactivity.
-
Solution: Before starting, check the appearance of your 2,5-dimethoxyaniline. It should be a white to light gray crystalline solid. If it is dark or discolored, consider purifying it by recrystallization or sublimation, or use a fresh bottle.
-
-
Cause B: Ineffective Acylating Agent. If you are using an activated malonic acid derivative (like an acid chloride or anhydride), it must be fresh. These reagents are highly reactive and susceptible to hydrolysis from atmospheric moisture.
-
Solution: Use a freshly opened bottle of the acylating agent or purify it before use. Handle the reagent under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) to prevent decomposition.
-
-
Cause C: Incorrect Stoichiometry. An incorrect molar ratio of reactants can lead to poor conversion.
-
Solution: Carefully calculate and weigh your starting materials. Typically, a slight excess (1.1 to 1.2 equivalents) of the malonic acid derivative is used to ensure complete consumption of the more valuable amine.
-
-
Cause D: Sub-optimal Reaction Temperature. Amide bond formation is an exothermic process.[] Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in a sluggish or stalled reaction.
-
Solution: The initial addition of the acylating agent should be done at a reduced temperature (0-5 °C) to control the initial exotherm. After the addition is complete, allowing the reaction to slowly warm to room temperature is often sufficient for it to go to completion.
-
Question 2: My final product is contaminated with unreacted 2,5-dimethoxyaniline. How can I remove it?
Answer: This is a common issue, especially if the reaction did not go to completion. Fortunately, the difference in acidity between the starting material and the product allows for a straightforward separation.
-
The Underlying Chemistry: Your product, 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid, contains a carboxylic acid group, making it acidic. The starting material, 2,5-dimethoxyaniline, is basic. This difference in chemical properties is key to their separation.
-
Solution: Acid-Base Extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a dilute acidic solution (e.g., 1 M HCl). The basic 2,5-dimethoxyaniline will react with the acid to form a water-soluble salt, which will move into the aqueous layer.
-
Separate the organic layer, which now contains your desired product, and wash it with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to recover the purified product.
-
Question 3: I'm observing a significant amount of a byproduct that seems to be a di-acylated product. How can I prevent this?
Answer: The formation of a di-acylated byproduct, where both hydrogens of the amine have reacted, can occur, although it is generally less favorable. It is more of a concern in malonic ester synthesis where dialkylation is a known issue.[3] However, controlling the reaction conditions can minimize this.
-
The Mechanism of Over-reaction: If the reaction conditions are too harsh (e.g., high temperature, large excess of acylating agent), or if a very strong, non-hindered base is used, a second acylation can occur.
-
Preventative Measures:
-
Controlled Addition: Add the malonic acid derivative slowly and at a low temperature (0-5 °C). This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
-
Stoichiometry: Avoid using a large excess of the acylating agent. A ratio of 1.1:1 (acylating agent to amine) is often sufficient.
-
Solvent Choice: A non-polar aprotic solvent can sometimes disfavor the formation of the more polar di-acylated product.
-
Question 4: My product oiled out during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. The compound comes out of solution as a liquid instead of a solid crystalline lattice.
-
Solution A: Change the Solvent System.
-
The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] If your compound is oiling out, the current solvent may be too good at dissolving it even at lower temperatures.
-
Try a solvent pair. Dissolve your crude product in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" hot solvent (one in which it is less soluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. Common pairs include ethanol/water or ethyl acetate/hexane.[4]
-
-
Solution B: Modify the Cooling Process.
-
Slow Cooling: Do not rush the cooling process by placing the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal (a "seed crystal") to the cooled, saturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction? A1: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting materials (2,5-dimethoxyaniline) on a TLC plate. A good mobile phase to start with is a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). As the reaction progresses, you should see the spot corresponding to the starting amine disappear and a new, more polar spot (for the carboxylic acid product) appear closer to the baseline.
Q2: What are the key safety precautions for this synthesis? A2: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 2,5-dimethoxyaniline can be toxic and an irritant. Acylating agents like acid anhydrides or chlorides are corrosive and react with moisture; handle them with care.
Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The ¹H NMR should show characteristic peaks for the aromatic protons, the methoxy groups, the amide N-H proton, and the methylene protons of the propanoic acid backbone.[5]
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the C=O and O-H stretches of the carboxylic acid (around 1700 cm⁻¹ and a broad peak from 2500-3300 cm⁻¹, respectively).
-
Melting Point: A sharp melting point range for the recrystallized product is a good indicator of purity.
Q4: Can I use a different base in this reaction? A4: For reactions involving acylating agents like acid anhydrides, an external base is often not necessary as the amine starting material can act as the base.[1] If an acid chloride is used, a non-nucleophilic base like triethylamine or pyridine is typically added to neutralize the HCl byproduct.
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxyaniline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve the malonic acid derivative (e.g., Meldrum's acid or a suitable anhydride, 1.1 eq) in the same solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the starting amine is consumed, quench the reaction by adding deionized water. If using DCM, transfer the mixture to a separatory funnel.
-
Extraction:
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid should be purified by recrystallization as described in Protocol 2.
Protocol 2: Recrystallization of the Crude Product
-
Solvent Selection: Determine a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath. If using a solvent pair, add the hot "poor" solvent dropwise until the solution becomes turbid, then add a few drops of the "good" solvent to clarify before cooling.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Troubleshooting Logic and Mechanism Diagrams
The following diagrams provide a visual guide to the troubleshooting process and the underlying reaction mechanism.
Caption: A decision tree for troubleshooting common synthesis issues.
Caption: Simplified mechanism of amide formation.[6]
References
- Google Patents.CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]
-
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. Available from: [Link]
- Google Patents.US8404897B2 - Facile synthesis of 3-aminopicric acid.
- Google Patents.US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
-
Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Available from: [Link]
-
ResearchGate. Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Available from: [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. Available from: [Link]
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]
-
National Institutes of Health (NIH). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Available from: [Link]
- Google Patents.CN113943259A - Amino acid derivative, preparation method and application thereof.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]
- Google Patents.US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available from: [Link]
-
ACS Publications. 2,5-Dimethoxy Congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n- Propylpiperidine. Available from: [Link]
- Unknown Source.
-
NROChemistry. Malonic Synthesis. Available from: [Link]
-
ATB. 3-[(Carboxymethyl)amino]-3-oxopropanoicacid | C5H7NO5 | MD Topology | NMR | X-Ray. Available from: [Link]
- Unknown Source.
-
National Institutes of Health (NIH). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
- Unknown Source.
-
The Royal Society of Chemistry. 5. Available from: [Link]
-
SciSpace. Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]
-
ReactionWeb.io. Amine + Anhydride. Available from: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
-
ResearchGate. Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. Available from: [Link]
-
Eurasian Chemico-Technological Journal. Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. Available from: [Link]
-
ResearchGate. Computational studies on the IR and NMR spectra of 2-aminophenol. Available from: [Link]
-
Material Science Research India. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][7][8]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Available from: [Link]
Sources
- 1. reactionweb.io [reactionweb.io]
- 3. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 8. US8404897B2 - Facile synthesis of 3-aminopicric acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Amino-3-oxopropanoic Acid Derivatives
Welcome to the technical support center for the purification of 3-amino-3-oxopropanoic acid derivatives, also known as malonamic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles and practical laboratory experience.
Introduction to the Challenges
3-Amino-3-oxopropanoic acid derivatives are characterized by the presence of both a carboxylic acid and an amide functional group, separated by a methylene group. This structure, while synthetically versatile, presents a unique set of purification challenges stemming from its polarity and chemical lability. Successful purification requires a careful consideration of these properties to avoid degradation and ensure high purity.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Recovery of the Target Compound
Q: I've performed my reaction to synthesize a 3-amino-3-oxopropanoic acid derivative, but after work-up and attempted purification, I'm getting very low yields or losing my product entirely. What are the likely causes and how can I fix this?
A: Low recovery is a frequent problem and can often be traced back to the inherent instability of the malonamic acid scaffold under certain conditions. The two primary degradation pathways are hydrolysis and decarboxylation .
-
Causality behind Experimental Choices: The malonic acid substructure is prone to losing carbon dioxide upon heating.[1] This decarboxylation is often acid-catalyzed and can occur readily, especially if your reaction or work-up involves high temperatures.[2] Additionally, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, breaking your molecule down into a malonic acid derivative and an amine.
Troubleshooting Steps:
-
Re-evaluate Your Reaction and Work-up Temperatures:
-
Avoid excessive heat. If your synthesis involves a final heating step, consider if the temperature can be lowered or the duration shortened. Malonic acid derivatives can decarboxylate when heated, sometimes at temperatures as low as 70-100 °C, especially under acidic conditions.[3]
-
Perform aqueous work-up at room temperature or below. Use of an ice bath during extractions and washes can help minimize degradation.
-
-
Mind Your pH:
-
Avoid strongly acidic or basic conditions during work-up. If your reaction is run under basic conditions, neutralize carefully with a mild acid (e.g., citric acid, ammonium chloride) at low temperatures. If under acidic conditions, consider quenching with a mild base like sodium bicarbonate.
-
Buffer your chromatography. If using aqueous mobile phases for chromatography, buffering the solution to a pH between 3 and 6 can help maintain the stability of your compound.
-
-
Consider the Possibility of Product Precipitation:
-
Your highly polar product might be precipitating out during work-up, especially if you are performing solvent exchanges. Carefully check all flasks and interfaces for any solid material.
-
Issue 2: Difficulty with Chromatographic Purification
Q: My 3-amino-3-oxopropanoic acid derivative is either not retained on my reversed-phase HPLC column (eluting in the void volume) or gives very poor peak shape. How can I improve my chromatographic separation?
A: The high polarity and zwitterionic nature of these compounds at certain pH values make them challenging for standard reversed-phase chromatography. The key is to use a chromatographic mode that is better suited for polar analytes.
-
Causality behind Experimental Choices: In reversed-phase chromatography, retention is based on hydrophobic interactions between the analyte and the stationary phase. Highly polar molecules have a strong affinity for the polar mobile phase and interact weakly with the nonpolar stationary phase, leading to poor retention.
Recommended Chromatographic Techniques:
| Technique | Principle | Best For |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. Water is used as the strong eluting solvent. | Excellent for retaining and separating very polar compounds that are not retained in reversed-phase. |
| Mixed-Mode Chromatography | Employs a stationary phase with both reversed-phase and ion-exchange functionalities. | Ideal for zwitterionic compounds, as it provides multiple modes of interaction for enhanced retention and selectivity.[4][5] |
| Ion-Pair Chromatography | Adds a reagent to the mobile phase that pairs with the charged functional groups of the analyte, increasing its hydrophobicity and retention on a reversed-phase column. | Can be effective but may require more complex method development and can lead to column contamination. |
Step-by-Step Protocol for HILIC Method Development:
-
Column Selection: Start with a HILIC column with an amide or diol stationary phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to 3-5 with formic acid).
-
-
Initial Gradient:
-
Start with a high percentage of Mobile Phase A (e.g., 95% ACN).
-
Run a gradient to increase the percentage of Mobile Phase B (e.g., from 5% to 50% over 10-15 minutes).
-
-
Sample Injection: Dissolve your sample in a solvent that is as close to the initial mobile phase composition as possible to ensure good peak shape.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation.
Issue 3: Product is an Oil and Won't Crystallize
Q: I've purified my 3-amino-3-oxopropanoic acid derivative, and it's a thick, viscous oil. I need a solid for characterization and formulation. How can I induce crystallization?
A: Obtaining a solid form of highly polar, flexible molecules can be challenging. The presence of multiple hydrogen bond donors and acceptors can lead to strong solvation and inhibit the formation of an ordered crystal lattice.
-
Causality behind Experimental Choices: Crystallization requires the molecules to arrange themselves in a highly ordered, repeating pattern. Impurities, residual solvent, and the inherent flexibility of a molecule can all disrupt this process.
Troubleshooting Crystallization:
-
Ensure High Purity: Even small amounts of impurities can inhibit crystallization. If possible, re-purify a small amount of your oil by chromatography to the highest possible purity.
-
Solvent Screening:
-
Anti-solvent addition: Dissolve your oil in a small amount of a good solvent (e.g., methanol, water) and slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., diethyl ether, hexane, ethyl acetate) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Vapor diffusion: Dissolve your compound in a small vial of a relatively volatile solvent. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into your compound's solution, gradually inducing crystallization.
-
-
Scratching: Use a glass rod to gently scratch the inside of the flask or vial below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have ever had a small amount of solid material, use a tiny crystal as a "seed" to initiate crystallization in a supersaturated solution.
-
Salt Formation: If your compound has a basic nitrogen or an acidic proton, consider forming a salt. For example, adding a solution of HCl in ether to a solution of your compound may precipitate a hydrochloride salt, which is often more crystalline than the free base.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a synthesis of a 3-amino-3-oxopropanoic acid derivative starting from a malonic ester?
A1: The most common impurities often arise from the starting materials and side reactions. If you are synthesizing your derivative from a malonic ester, you should be aware of the following potential impurities:
-
Unreacted malonic ester: The starting diester may not have fully reacted.
-
Mono-ester, mono-acid: Incomplete hydrolysis of the diester can lead to this impurity.
-
Malonic acid: Complete hydrolysis of the diester without amidation will produce malonic acid.
-
Decarboxylated product: As mentioned in the troubleshooting guide, decarboxylation can lead to the corresponding acetamide derivative.
Q2: At what temperature does decarboxylation become a significant concern?
A2: The temperature at which decarboxylation becomes significant can vary depending on the specific derivative and the pH of the solution. However, as a general rule, it is best to avoid temperatures above 60-70 °C, especially for prolonged periods.[3] Some malonic acids can decarboxylate even at room temperature over time, although this is less common for their amide derivatives.
Q3: Can I use a strong acid or base to clean my glassware after working with these compounds?
A3: Yes, for cleaning glassware, strong acids or bases are acceptable. The concern about hydrolysis is primarily during the reaction and purification where you want to preserve the integrity of your target molecule. Once the experiment is complete, standard cleaning procedures can be used.
Q4: My compound is zwitterionic. How does this affect my purification strategy?
A4: Zwitterionic compounds can be particularly challenging to purify by traditional methods. Their solubility can be highly dependent on pH, often being most soluble in highly acidic or basic solutions and least soluble near their isoelectric point. For chromatography, mixed-mode columns that have both reversed-phase and ion-exchange characteristics are often the most effective for retaining and separating zwitterions.[4][6]
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of a 3-amino-3-oxopropanoic acid derivative.
Caption: Decision workflow for purification.
References
-
JoVE. (2025). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Journal of Visualized Experiments. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. [Link]
-
Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
PubChem. (n.d.). 3-Amino-3-oxopropanoic acid. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
El-Dean, A. M. K., et al. (n.d.). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. [Link]
- Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
Chromatography Forum. (2008). Please give suggestion: high polar impurity purification. [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
PatSnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
Diva-Portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). 3-Oxopropanoic acid. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
PubMed. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. [Link]
-
ResearchGate. (2026). SYNTHESIS OF MALONIC ACID ESTERS. [Link]
-
ResearchGate. (n.d.). Hydrolysis-induced racemization of amino acids. [Link]
-
Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. [Link]
-
California State University, Stanislaus. (n.d.). 4. Crystallization. [Link]
-
Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?[Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]
-
Sartorius. (n.d.). Mixed Mode Chromatography. [Link]
- Google Patents. (n.d.). Process for purifying long chain amino acids.
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method for resolving 3-amino-3-phenylpropanol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the causality behind experimental choices, providing field-proven insights and robust protocols to ensure reproducible, high-yield outcomes.
The synthesis of this malonic acid monoamide involves the coupling of 2,5-dimethoxyaniline with a malonic acid derivative. While seemingly straightforward, this reaction is often plagued by issues such as low yield, the formation of a difficult-to-remove diamide byproduct, and purification challenges. This guide provides a structured approach to troubleshooting these problems.
Core Synthesis Pathway & Key Challenges
The primary goal is to facilitate a selective mono-acylation of the 2,5-dimethoxyaniline. The main competitive side reaction is the formation of the bis-amide, N,N'-bis(2,5-dimethoxyphenyl)malonamide, which significantly reduces the yield of the desired mono-amide product.
Caption: General workflow for the synthesis of the target monoamide.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Ineffective Carboxylic Acid Activation: The coupling reagent is not efficiently creating the reactive intermediate. 2. Poor Nucleophilicity of Aniline: The electron-donating methoxy groups on 2,5-dimethoxyaniline can sometimes be insufficient to overcome steric hindrance or other deactivating factors. 3. Protonation of Aniline: If the reaction medium is too acidic (e.g., from the carboxylic acid starting material), the aniline becomes protonated and non-nucleophilic.[1] 4. Moisture: Water can hydrolyze the activated intermediate or react with the coupling reagent. | 1. Choice of Coupling Agent: Switch to a more robust coupling agent like HATU or T3P. Ensure the coupling agent is fresh and stored under anhydrous conditions. 2. Addition of a Base: Include a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-1.5 equivalents) to scavenge protons and ensure the aniline remains a free base. 3. Reaction Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. |
| Significant Diamide Byproduct Formation | 1. Use of Malonic Acid: Reacting the aniline directly with malonic acid and a coupling agent often leads to the formation of the diamide, as both carboxylic acid groups can be activated. 2. Stoichiometry: Using an excess of the aniline relative to a malonic acid diester can also lead to diamide formation.[2] | 1. Use a Mono-protected Malonate: The most effective solution is to use a malonic acid monoester, such as monoethyl malonate or monobenzyl malonate . The ester group protects one side of the molecule, preventing the second amidation.[3] The ester can be hydrolyzed in a subsequent step if the free acid is required. 2. Control Stoichiometry: If using malonic acid is unavoidable, use a large excess of malonic acid relative to the aniline. This is less efficient and makes purification more difficult. |
| Difficulty Removing Byproducts | 1. DCC Coupling: The use of N,N'-Dicyclohexylcarbodiimide (DCC) generates N,N'-dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in many common organic solvents, making its removal by filtration or chromatography challenging.[4][5] 2. Catalyst Residue: Additives like 4-Dimethylaminopyridine (DMAP) can be difficult to remove via standard chromatography. | 1. Switch Coupling Agent: Use a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The corresponding urea byproduct (EDU) is water-soluble and can be easily removed with an aqueous wash.[4] 2. Purification Strategy: Utilize an acid-base extraction . The desired product is a carboxylic acid and can be selectively extracted into a mild aqueous base (e.g., NaHCO₃), leaving non-acidic impurities like DCU and the diamide byproduct in the organic layer. See Protocol B for details. |
| Reaction Stalls / Incomplete Conversion | 1. Steric Hindrance: Both the aniline and the activated malonate can be sterically demanding, slowing the reaction.[6] 2. Insufficient Activation Energy: The reaction may require thermal energy to proceed to completion, especially with less reactive coupling partners. | 1. Increase Temperature: After the initial activation and coupling at 0-25°C, gently heating the reaction to 40-50°C can often drive it to completion. Monitor carefully by TLC or LC-MS to avoid decomposition.[6] 2. Add an Activator/Catalyst: For carbodiimide-mediated couplings, adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or DMAP can significantly increase the reaction rate by forming a more reactive activated ester intermediate.[4][5][7] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for maximizing the yield of the mono-amide?
Answer: The most reliable and highest-yielding route involves the use of a malonic acid monoester, specifically monoethyl malonate . This strategy directly addresses the primary challenge of diamide formation by protecting one of the carboxylic acid functionalities.
The reaction proceeds via the activation of the free carboxylic acid on monoethyl malonate, followed by nucleophilic attack from 2,5-dimethoxyaniline. This yields an ester-protected version of the final product, which can then be saponified to the desired carboxylic acid if needed.
Caption: Recommended two-step synthetic pathway.
Q2: How do I select the best coupling agent and additives for this reaction?
Answer: The choice of coupling agent is critical and depends on factors like cost, efficiency, and ease of purification. For this specific synthesis, a water-soluble carbodiimide is highly recommended.
| Coupling System | Pros | Cons | Mechanism & Byproduct |
| EDC / HOBt | High yield, low racemization. Water-soluble urea byproduct (EDU) is easily removed during aqueous workup.[4] | More expensive than DCC. HOBt has safety considerations. | Forms a highly reactive HOBt-ester intermediate. |
| DCC / DMAP | Inexpensive and effective.[5][8] | Forms insoluble dicyclohexylurea (DCU) byproduct which complicates purification. DCC is a potent allergen.[4][5] | DMAP acts as an acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate.[7] |
| HATU / DIPEA | Very fast and highly efficient, especially for sterically hindered substrates.[9] | Expensive. Requires a non-nucleophilic base (DIPEA). | Forms an activated ester with 7-aza-1-hydroxybenzotriazole (HOAt). |
| T3P® (Propylphosphonic Anhydride) | High yielding, broad substrate scope. Byproducts are water-soluble and easily removed. | Can be more expensive than carbodiimides. Often requires a base. | Activates the carboxylic acid via a mixed anhydride intermediate. |
Recommendation: For general laboratory scale, the EDC/HOBt system offers the best balance of efficiency and ease of purification.
Q3: What is the most effective protocol for product work-up and purification?
Answer: An acid-base extraction is the most powerful technique for purifying the final product, 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid. This method leverages the acidic nature of the product's carboxylic acid group to separate it from neutral or basic impurities.
The principle is as follows:
-
Dissolve Crude Mixture: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 2,5-dimethoxyaniline (basic) and any basic additives like DMAP or DIPEA.
-
Base Extraction: Extract the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired acidic product will be deprotonated and move into the aqueous layer, while neutral impurities (diamide byproduct, DCU) remain in the organic layer.
-
Isolation: Separate the aqueous layer and re-acidify it with a strong acid (e.g., 3M HCl) to a pH of ~2. The pure product will precipitate out of the solution and can be collected by filtration.
Detailed Experimental Protocols
Protocol A: Optimized Synthesis via Amide Coupling
This protocol utilizes monoethyl malonate and EDC to maximize yield and simplify purification.
Materials:
-
Monoethyl malonate
-
2,5-Dimethoxyaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve monoethyl malonate (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add 2,5-dimethoxyaniline (1.0 eq), followed by DIPEA (1.2 eq). Stir for 5 minutes.
-
Add EDC (1.2 eq) portion-wise to the stirred solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.
-
Upon completion, proceed to work-up by diluting the mixture with DCM and washing sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 3-[(2,5-dimethoxyphenyl)amino]-3-oxopropanoate. This intermediate can be purified by column chromatography or used directly in the next step.
-
(Optional Saponification): Dissolve the crude ester in a mixture of THF and water (3:1). Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and proceed to Protocol B .
Protocol B: Purification by Acid-Base Extraction
-
Dilute the crude reaction mixture (or the post-saponification aqueous solution) with ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2x). This removes residual aniline and bases. Discard the aqueous washes.
-
Extract the organic layer with a saturated aqueous solution of NaHCO₃ (3x). Combine the aqueous layers. The desired product is now in the aqueous phase. The organic phase contains neutral byproducts like the diamide.
-
Cool the combined aqueous layers in an ice bath and slowly acidify with 3M HCl while stirring until the pH is approximately 2. A white precipitate should form.
-
Continue to stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the purified solid under vacuum to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
References
-
National Center for Biotechnology Information. "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." National Library of Medicine. Available at: [Link]
-
MDPI. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens." MDPI. Available at: [Link]
-
Eurasian Chemico-Technological Journal. "Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes." Available at: [Link]
-
ResearchGate. "Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis." ResearchGate. Available at: [Link]
-
HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem. Available at: [Link]
- Google Patents. "Facile synthesis of 3-aminopicric acid.
-
ResearchGate. "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." ResearchGate. Available at: [Link]
-
Organic Synthesis. "Acid-Amine Coupling using DCC." Available at: [Link]
- Google Patents. "monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process.
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." The Journal of Organic Chemistry, 78(9), 4512–4523. Available at: [Link]
-
ResearchGate. "Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates." ResearchGate. Available at: [Link]
-
Malaysian Journal of Analytical Sciences. "OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS." MJAS. Available at: [Link]
-
ResearchGate. "Why did my amide syntesis does not work?" ResearchGate. Available at: [Link]
-
Reddit. "Tips and tricks for difficult amide bond formation?" Reddit. Available at: [Link]
-
ResearchGate. "DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones." ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. "Simple Method for the Esterification of Carboxylic Acids." Available at: [Link]
-
Aapptec. "Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC)." Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Al-Harrasi, A., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 13(45), 11155-11159. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. JPH05148206A - Preparation of monoester-monoamide, monoacid- monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. peptide.com [peptide.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: LC-MS Analysis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic Acid and Metabolites
Welcome to the technical support guide for the analysis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid (DMPA) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to navigate the complexities of your bioanalytical assays. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you develop robust methods and troubleshoot common issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of LC-MS methods for DMPA and its metabolites.
Q1: What are the key chemical properties of DMPA that I should consider for LC-MS analysis?
A1: Understanding the physicochemical properties of DMPA is the foundation of method development.
-
Structure and Functionality: DMPA possesses a carboxylic acid group, an amide linkage, and a dimethoxyphenyl ring. This combination makes the molecule acidic and moderately polar.
-
Ionization Potential: The carboxylic acid group makes DMPA an excellent candidate for negative ion mode electrospray ionization (ESI), where it will readily form the [M-H]⁻ ion. The amide nitrogen can also be protonated, allowing for detection in positive ion mode ([M+H]⁺), though typically with less sensitivity than negative mode for this class of compounds.
Q2: What are the likely metabolic pathways for DMPA?
A2: Predicting metabolites is crucial for developing a comprehensive analytical method. Based on its structure, DMPA is likely to undergo both Phase I and Phase II metabolism. The primary metabolic enzymes involved are likely Cytochrome P450s (CYPs), such as CYP3A4, 2D6, and 2C9, which are responsible for the metabolism of a majority of marketed drugs.[2]
-
Phase I Reactions (Functionalization):
-
O-demethylation: The two methoxy groups (-OCH₃) on the phenyl ring are prime targets for enzymatic cleavage to form hydroxylated metabolites.
-
Aromatic Hydroxylation: A hydroxyl group (-OH) may be added directly to an open position on the aromatic ring.
-
Amide Hydrolysis: The amide bond can be cleaved by hydrolases, such as carboxylesterases, which are abundant in the liver, to yield 2,5-dimethoxyaniline and malonic acid.[3] This is a common metabolic route for drugs containing amide moieties.[3]
-
-
Phase II Reactions (Conjugation):
-
Glucuronidation: The newly formed hydroxyl groups (from O-demethylation or hydroxylation) or the carboxylic acid group itself can be conjugated with glucuronic acid.
-
Sulfation: Hydroxylated metabolites can also undergo sulfation.
-
Q3: Which sample preparation technique is best for extracting DMPA and its metabolites from plasma?
A3: The choice depends on the required cleanliness, recovery, and throughput.
-
Protein Precipitation (PPT): This is a fast and simple method. Add 3 parts of a cold organic solvent like acetonitrile or methanol to 1 part plasma.[4] Vortex, centrifuge, and analyze the supernatant. Causality: The organic solvent denatures and precipitates plasma proteins. This method is effective but can result in significant matrix effects (ion suppression or enhancement) because endogenous components like phospholipids remain in the supernatant. It's a good starting point for method development.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT. Since DMPA is acidic, you can perform pH-controlled extraction. Acidify the plasma sample (e.g., with formic acid) to neutralize the carboxylic acid group, making the molecule less polar. Then, extract with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Causality: By neutralizing the charge, you increase the analyte's affinity for the organic phase, while more polar matrix components remain in the aqueous phase.
-
Solid-Phase Extraction (SPE): This provides the cleanest extracts and is ideal for high-sensitivity assays. A mixed-mode anion-exchange SPE sorbent is highly recommended. Causality: At a high pH, the carboxylic acid of DMPA will be negatively charged and bind to the anion-exchange sorbent. A wash step with an organic solvent can remove neutral and basic interferences. The analyte is then eluted by lowering the pH to neutralize the charge.[4]
Q4: How do I choose the right LC column and mobile phase?
A4: For a moderately polar acidic compound like DMPA, reversed-phase chromatography is the standard approach.
-
Column: A C18 column is a robust starting point. For potentially better retention and alternative selectivity, especially for polar metabolites, a Phenyl-Hexyl or a pentafluorophenyl (PFP) phase can be effective.[5]
-
Mobile Phase:
-
Aqueous (A): Water with an acidic modifier. 0.1% formic acid is the most common choice as it is volatile, compatible with MS, and keeps the analyte in its neutral, protonated form, leading to better retention on a C18 column.[6]
-
Organic (B): Acetonitrile or methanol, also containing 0.1% formic acid. Acetonitrile often provides sharper peaks and lower backpressure.
-
Rationale: Maintaining a low pH (around 2.7 for 0.1% formic acid) suppresses the ionization of the carboxylic acid group on DMPA. This makes the molecule more hydrophobic, increasing its retention on the non-polar C18 stationary phase and preventing poor peak shapes like fronting.
-
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Incorrect MS Polarity: You are in positive mode, but the analyte ionizes better in negative mode. 2. Suboptimal Ion Source Parameters: Gas flows, temperatures, or voltages are not optimized. 3. Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the sample matrix are suppressing the ionization of your analyte. | 1. Verify Ionization Mode: Infuse a standard solution of DMPA and test both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Select the mode that gives the most abundant and stable signal. 2. Optimize Source Parameters: Systematically tune the ion source. Start with the manufacturer's recommendations and adjust parameters like nebulizer gas, drying gas flow and temperature, and capillary voltage to maximize the analyte signal.[7][8] 3. Mitigate Matrix Effects: Improve sample cleanup (e.g., switch from PPT to SPE). Modify the chromatography to separate the analyte from the interfering peaks. |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | 1. Column Overload: Injecting too much analyte mass onto the column. 2. pH Mismatch: The pH of the sample solvent is too high, causing the analyte to be ionized upon injection. 3. Secondary Interactions: Silanol groups on the silica backbone of the column are interacting with the analyte. 4. Injector/Column Contamination: Buildup from previous injections is interfering with the peak. | 1. Reduce Injection Mass: Dilute the sample and reinject. If the peak shape improves, overload was the issue. 2. Match Sample Solvent: Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[5] 3. Use End-capped Column/Modify Mobile Phase: Ensure you are using a high-quality, end-capped C18 column. A small amount of a competing base in the mobile phase can sometimes help, but this is less common with modern columns. 4. Flush the System: Flush the injector and column with a strong solvent (e.g., isopropanol) to remove contaminants.[9] |
| Unstable Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection. 2. Mobile Phase Inconsistency: The mobile phase composition is changing over time (e.g., evaporation of the organic component). 3. Column Temperature Fluctuations: The column temperature is not stable. | 1. Increase Equilibration Time: Ensure the equilibration time in your gradient program is sufficient, typically 5-10 column volumes.[5] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the bottles capped to prevent evaporation. 3. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. |
| High Background Noise or Contamination | 1. Contaminated Solvents/Reagents: Impurities in water, acetonitrile, or additives. 2. Sample Carryover: Analyte from a previous high-concentration sample is appearing in the current injection. 3. Leaching from Plasticware: Phthalates or other plasticizers leaching from tubes or well plates. | 1. Use High-Purity Reagents: Always use LC-MS grade solvents and high-purity additives. 2. Optimize Injector Wash: Use a strong needle wash solution (e.g., a mix of acetonitrile, isopropanol, and acetone) between injections to clean the needle and injection port thoroughly.[5] Inject a blank solvent sample after a high-concentration sample to confirm carryover is resolved. 3. Use Polypropylene: Use high-quality polypropylene tubes and plates, and minimize the sample's contact time with plastics. |
Section 3: Protocols and Methodologies
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a rapid and effective method for initial sample cleanup.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge again at 14,000 x g for 5 minutes to pellet any remaining particulates before injection.
Protocol 2: Foundational LC-MS/MS Method for DMPA
This serves as a robust starting point for method development. The parameters should be optimized for your specific instrument.
Liquid Chromatography Parameters:
-
Column: High-quality, end-capped C18, 2.1 x 50 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 5 0.5 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
Mass Spectrometry Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.0 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Scan Type: Multiple Reaction Monitoring (MRM)
Predicted MRM Transitions: Note: These are theoretical and must be empirically optimized by infusing the analytical standard.
-
MW of DMPA (C₁₁H₁₃NO₅): 239.22 g/mol
Analyte Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (eV) DMPA 238.1 Fragment from amide cleavage Optimize ~15-25 Metabolite 1 (O-demethylated) 224.1 Corresponding fragment Optimize ~15-25 Metabolite 2 (Hydroxylated) 254.1 Corresponding fragment Optimize ~15-25 | Metabolite 3 (Glucuronide) | 414.1 | 238.1 (loss of glucuronic acid) | Optimize ~10-20 |
Section 4: Visual Diagrams
Analytical Workflow
This diagram outlines the complete process from sample collection to final data analysis, ensuring a validated and reproducible workflow.
Caption: General workflow for bioanalytical LC-MS/MS.
Predicted Metabolic Pathway of DMPA
This diagram illustrates the primary predicted metabolic transformations of the parent drug, 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid.
Caption: Predicted metabolic pathways for DMPA.
References
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PubMed Central. Available at: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]
-
Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. Analytical Sciences. Available at: [Link]
-
ICH M10 Guideline on bioanalytical method validation. International Council for Harmonisation. Available at: [Link]
-
Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][6][7]diazepines. IV. ResearchGate. Available at: [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. Available at: [Link]
-
How to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. Available at: [Link]
-
Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PubMed Central. Available at: [Link]
-
LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. Available at: [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed Central. Available at: [Link]
-
Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. Available at: [Link]
-
Drug Modifications to Improve Stability. Open Library Publishing Platform. Available at: [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
-
Bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available at: [Link]
-
Showing Compound 3-Aminopropanoic acid (FDB002253). FooDB. Available at: [Link]
-
Tips for Optimizing Key Parameters in LC–MS. Chromatography Online. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Bioanalytical method validation: An updated review. PubMed Central. Available at: [Link]
-
Analysis of Aliphatic and Aromatic Carbonyl Compounds in Ambient Air by LC/MS/MS. ResearchGate. Available at: [Link]
-
Mass spectra of aniline with different ionization methods. ResearchGate. Available at: [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. Available at: [Link]
-
Reactive electrophilic metabolites of aromatic amine and amide carcinogens. ResearchGate. Available at: [Link]
-
3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid. PubChem. Available at: [Link]
-
Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. PubMed Central. Available at: [Link]
-
HPLC Troubleshooting Guide. Waters. Available at: [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
-
Metabolomics Sample Preparation FAQ. MetwareBio. Available at: [Link]
-
Fragmentation dynamics of the doubly charged aniline: the source of kinetically excited CnH3+ ions. RSC Publishing. Available at: [Link]
-
2-Amino-3-(3-methoxyphenyl)propanoic acid. PubChem. Available at: [Link]
-
3-Amino-3-Oxopropanoic Acid. PubChem. Available at: [Link]
Sources
- 1. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 2. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. zefsci.com [zefsci.com]
Technical Support Center: Refining Experimental Protocols for 3-Amino-3-oxopropanoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-amino-3-oxopropanoic acid (also known as malonamic acid) and its derivatives. These molecules are valuable building blocks in medicinal chemistry and materials science, often serving as precursors for complex heterocyclic compounds, peptidomimetics, and specialty polymers.[1][2][3]
However, their bifunctional nature, containing both a carboxylic acid and an amide, presents unique challenges in synthesis, purification, and characterization. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, in-depth solutions to common experimental hurdles.
Section 1: Synthesis & Reaction Mechanisms
The cornerstone of working with these derivatives is the efficient and clean formation of the amide bond. This section addresses the most critical step: the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 3-amino-3-oxopropanoic acid derivatives from a malonic acid precursor?
While it may seem intuitive to simply mix the carboxylic acid and amine and apply heat, this "brute-force" approach is often inefficient.[4] The acid and amine readily form a stable ammonium carboxylate salt, which requires very high temperatures (pyrolysis) to dehydrate into an amide. This process frequently leads to decomposition and the formation of intractable tars.[4][5]
The scientifically preferred and more controlled method involves the in situ activation of the carboxylic acid group.[5][6] This strategy converts the poor hydroxyl leaving group into a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond under mild conditions.[6]
Caption: General workflow for amide synthesis via carboxylic acid activation.
Troubleshooting Common Synthesis Problems
Q2: My coupling reaction is slow, incomplete, or results in significant side products. What is going wrong?
This is a common issue with several potential causes. Let's break down the most likely culprits:
-
Side Product Formation (N-acylurea): If you are using a carbodiimide coupling reagent like DCC or EDC, the activated O-acylisourea intermediate can undergo an intramolecular O→N acyl transfer. This forms a stable N-acylurea that is unreactive towards your amine, effectively capping your activated acid and reducing your yield.[6]
-
Solution: This side reaction is temperature-dependent. Running your coupling reactions at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature) is highly recommended to minimize N-acylurea formation.[6]
-
-
Loss of Stereochemical Integrity (Racemization): If your starting materials are chiral, the activation process can sometimes lead to epimerization at the alpha-carbon.
-
Unwanted Amine Modification (Guanidinylation): Uronium-based coupling reagents (e.g., HBTU, HATU) are highly effective but can cause a specific side reaction if used in excess. The reagent itself can react with the free N-terminal amine of your starting material or product, leading to a guanidinylated, chain-terminated byproduct.
-
Solution: Phosphonium-based reagents (e.g., PyBOP, PyAOP) are an excellent alternative as they do not cause this side reaction and can be used in excess to drive slow reactions to completion.
-
Q3: I am trying to couple an amino acid derivative, but the reaction is failing. What specific challenges should I consider?
Coupling amino acids, especially with secondary amines, can be particularly challenging.[8] The inherent hydrophobicity or hydrophilicity of the side chains can lead to aggregation or poor solubility, hindering the reaction.[9]
-
Solution 1: Optimize Solvents. While DMF is a common choice, consider alternatives like N-Methyl-2-pyrrolidone (NMP), which can be better at solvating hydrophobic peptides and preventing aggregation.[9]
-
Solution 2: Use Additives. As mentioned, additives like HOBt are critical for preventing racemization.[6][7]
-
Solution 3: Choose the Right Coupling Reagent. For sterically hindered amino acids or challenging sequences, a high-reactivity phosphonium reagent like PyBOP or a uronium reagent like HATU might be necessary to achieve a reasonable reaction rate.
| Coupling Reagent Class | Examples | Key Advantages | Key Disadvantages & Mitigation |
| Carbodiimides | EDC, DCC, DIC | Cost-effective; water-soluble byproducts (EDC). | Can cause racemization (Use HOBt/Oxyma). Forms N-acylurea byproduct (Use low temp).[6] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity; low racemization risk; no guanidinylation. | More expensive; byproducts can be tricky to remove. |
| Uronium/Aminium Salts | HBTU, HATU | Very high reactivity, especially for hindered couplings. | Can cause guanidinylation of free amines (Avoid excess). HOBt is a component and carries safety considerations.[6] |
Section 2: Purification Challenges
The dual functionality of 3-amino-3-oxopropanoic acid derivatives makes them polar, which often complicates purification.[10]
Frequently Asked Questions (FAQs)
Q4: Why does my product streak so badly on a silica gel TLC plate, and why is recovery from column chromatography so low?
Streaking and low recovery are classic signs of a highly polar compound interacting too strongly with the acidic silica gel stationary phase. The free carboxylic acid and the amide N-H can form strong hydrogen bonds with the silica, leading to poor elution and band broadening.
Troubleshooting Purification
Q5: What are the best strategies to purify my polar amide product?
A multi-pronged approach is often necessary. If one method fails, another may succeed.
-
Strategy 1: Recrystallization (Method of Choice). If your product is a solid, recrystallization is often the most effective purification technique, completely avoiding the issues of column chromatography.[11]
-
How-To: Identify a suitable polar solvent (e.g., ethanol, acetonitrile, acetone, or a mixture with water) in which your product is soluble when hot but poorly soluble when cold.[11] Dissolve the crude material in a minimum amount of the hot solvent, then allow it to cool slowly to promote the formation of pure crystals.
-
-
Strategy 2: Modify the Chromatography Mobile Phase. If chromatography is unavoidable, you must modify the eluent to reduce the strong interactions with the silica.
-
For Acidic Compounds: Adding a small amount of a volatile acid, like 1-2% acetic acid, to your eluent can protonate your compound, reducing its interaction with the silica gel and minimizing tailing.
-
For Basic Compounds: If your derivative has a basic functional group, adding a small amount of a volatile base like 1-2% triethylamine or ammonium hydroxide can achieve a similar effect.[12]
-
-
Strategy 3: Use an Alternative Stationary Phase.
-
Reverse-Phase (C18): For very polar compounds, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile), can be highly effective.[12]
-
Alumina: For compounds with basic groups, basic or neutral alumina can be a better choice than acidic silica gel.
-
Caption: Decision workflow for purifying polar 3-amino-3-oxopropanoic acid derivatives.
Section 3: Characterization
Unambiguous characterization is essential to confirm the success of your experiment.
Frequently Asked Questions (FAQs)
Q6: What are the key spectroscopic signatures for a 3-amino-3-oxopropanoic acid derivative?
-
¹H NMR Spectroscopy:
-
Look for a singlet or an AB quartet for the CH₂ protons situated between the amide and carboxylic acid carbonyls.[13]
-
An amide N-H proton will typically appear as a broad singlet that is exchangeable with D₂O.
-
The carboxylic acid O-H proton is usually a very broad singlet, also exchangeable with D₂O.[13]
-
-
Infrared (IR) Spectroscopy:
-
You should observe two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid (typically ~1700-1730 cm⁻¹) and one for the amide (typically ~1640-1680 cm⁻¹).[13]
-
A broad O-H stretch from the carboxylic acid will be present (~2500-3300 cm⁻¹), often overlapping with C-H stretches.
-
An N-H stretch will be visible around 3300-3500 cm⁻¹.[13]
-
Troubleshooting Characterization
Q7: My ¹H NMR spectrum has more signals than expected. What could be the cause?
-
Rotational Isomers (Rotamers): The C-N bond of an amide has a significant double-bond character, which restricts free rotation. This can lead to the presence of two distinct conformers (rotamers) that are slowly interconverting on the NMR timescale. The result is a doubling of signals for the protons near the amide bond. This is a common and expected phenomenon, not an impurity.
-
Byproducts from Coupling Reagents: Be vigilant for byproducts. For example, if you used DCC, the byproduct dicyclohexylurea (DCU) is notoriously difficult to remove and has characteristic signals in the NMR. Always check for signals corresponding to your coupling reagents and their byproducts.
-
Residual Solvents: Ensure you can identify peaks from common laboratory solvents used during the reaction and workup (e.g., DCM, Ethyl Acetate, DMF, THF).
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling
This protocol provides a robust starting point for coupling a malonic acid mono-ester with a primary amine.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DCM or DMF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution. Stir at 0 °C for 30 minutes. A successful activation is often indicated by the solution becoming clear if starting materials were partially insoluble.
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid) to remove excess amine and EDC byproducts, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove excess HOBt and unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product using the strategies outlined in Section 2.
References
-
Abass, M. (n.d.). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-Oxopropanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0254080B1 - Malonic acid derivatives and methods for their synthesis.
-
Organic Letters. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
ResearchGate. (n.d.). Malonic Acid and Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
CordenPharma. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
ResearchGate. (2008). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
Nature Communications. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]
- Google Patents. (n.d.). US4914226A - Malonic acid derivatives and methods for their synthesis.
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Reddit. (n.d.). Amide from carboxylic acid synthesis. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Frontiers in Pharmacology. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
-
Iraqi Journal of Science. (2010). Synthesis of New Derivatives for Substituted Malonamic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Oxopropanoic acid. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. 3-(Benzylamino)-3-oxopropanoic acid | 67045-01-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Malonic acid - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. jmcs.org.mx [jmcs.org.mx]
Technical Support Center: Overcoming Solubility Challenges with 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
Welcome to the technical support guide for 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Our approach is rooted in foundational physicochemical principles to provide you with logical, actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid in aqueous solutions. Why is this compound likely poorly soluble?
A1: The structure of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid presents a classic solubility challenge due to its dual chemical nature. It contains a hydrophobic (water-repelling) dimethoxyphenyl ring and a hydrophilic (water-attracting) carboxylic acid group.
-
The Aromatic Core: The 2,5-dimethoxyphenyl group is nonpolar and contributes significantly to the molecule's low intrinsic aqueous solubility.
-
The Carboxylic Acid: While the carboxylic acid group can ionize, in its neutral (protonated) state at acidic to neutral pH, it does not provide sufficient hydrophilicity to overcome the dominant hydrophobic character of the aromatic ring.
Therefore, at or below physiological pH, the compound is expected to be poorly soluble in water. Overcoming this requires strategies that either ionize the carboxylic acid group or modify the solvent environment.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This guide provides a systematic workflow to identify the optimal solvent system for your experiments.
Caption: A decision-making workflow for solubilizing the target compound.
Q2: How can I use pH adjustment to dissolve the compound? (Tier 1)
A2: Adjusting the pH is the most direct method to increase the solubility of an acidic compound like this one.[][2][3] The carboxylic acid group can be deprotonated to its highly soluble carboxylate salt form.
Causality: The solubility of a weak acid is significantly higher when the pH of the solution is above its pKa (the pH at which 50% of the acid is ionized). By raising the pH, you shift the equilibrium towards the more soluble, ionized form.
-
Preparation of Buffers: Prepare a series of biologically compatible buffers (e.g., phosphate-buffered saline, Tris) with pH values ranging from 6.0 to 8.0 in 0.5 unit increments.
-
Dispersion: Add a known amount of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid to a fixed volume of each buffer to create a slurry.
-
Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.
-
Separation: Centrifuge the samples to pellet any undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Analysis: Plot the solubility (mg/mL or mM) versus the pH to determine the pH at which your desired concentration is achieved. For many applications, a pH of 7.4 is ideal to mimic physiological conditions.
Expected Outcome: You should observe a significant increase in solubility as the pH rises above the compound's pKa.
Q3: pH adjustment alone is insufficient or not suitable for my experiment. What is the next step? (Tier 2)
A3: If pH adjustment is not a viable option (e.g., due to experimental constraints or compound stability), the use of co-solvents is the next logical step.[][4][5] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system, making it more favorable for dissolving hydrophobic compounds.[4][6]
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the nonpolar solute. This effectively makes the solvent system more "like" the solute, following the principle of "like dissolves like."[7]
| Co-Solvent | Typical Concentration Range (%) | Key Considerations |
| Ethanol | 5 - 20 | Generally well-tolerated in many experimental systems. |
| Propylene Glycol (PG) | 10 - 40 | A common vehicle for oral and parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50 | Higher solubilizing capacity for very hydrophobic compounds. |
| Dimethyl Sulfoxide (DMSO) | 1 - 10 | Excellent solubilizing power, but can have biological effects. Use with caution and at the lowest effective concentration. |
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of a selected co-solvent (e.g., 50 mg/mL in DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into your primary aqueous buffer (e.g., PBS, pH 7.4).
-
Observation: Visually inspect for precipitation at each dilution step. The highest concentration that remains clear is your approximate solubility limit in that co-solvent/aqueous mixture.
-
Optimization: For a more precise determination, create a matrix of co-solvent percentages and compound concentrations to identify the optimal ratio for your needs.
Q4: I need a highly concentrated aqueous solution without organic solvents. What is my best option? (Tier 3)
A4: For applications requiring high aqueous solubility without co-solvents, converting the compound to a salt form is the most effective strategy.[8][9][10][11][12][13]
Causality: Salt formation replaces the hydrogen bond donor/acceptor character of the carboxylic acid with a fully ionic interaction.[10] This ionic nature dramatically increases the compound's affinity for the polar water molecules, leading to a substantial increase in solubility.
-
Dissolution: Dissolve 1 molar equivalent of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid in a suitable organic solvent (e.g., methanol, ethanol).
-
Base Addition: Add 1.0 to 1.1 molar equivalents of a base (e.g., sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of water or alcohol).
-
Reaction: Stir the mixture at room temperature. The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Isolation and Washing: Collect the precipitated salt by filtration and wash with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting material.
-
Drying: Dry the salt under a vacuum to remove residual solvents.
-
Solubility Testing: Test the solubility of the newly formed salt in water or your desired aqueous buffer following the protocol described in Q2.
Expected Outcome: The salt form of the compound is expected to have a significantly higher aqueous solubility compared to the free acid form.
Caption: A simplified workflow for the formation of a salt from the free acid.
Q5: What are some advanced strategies if the previous methods are still not sufficient?
A5: If you require even higher solubility or are developing a final formulation, you can explore the use of pharmaceutical excipients.[14] These are pharmacologically inactive substances that can enhance the solubility and stability of the active pharmaceutical ingredient (API).[15]
-
Surfactants: Molecules like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles in aqueous solutions.[16][17] The hydrophobic core of the micelle can encapsulate your compound, effectively solubilizing it in the bulk aqueous phase.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. Your compound can form an "inclusion complex" where the hydrophobic dimethoxyphenyl ring sits inside the cyclodextrin cavity, while the entire complex remains water-soluble.
-
Polymeric Excipients: Polymers such as povidone (PVP) or hypromellose acetate succinate (HPMCAS) can be used to create amorphous solid dispersions.[14] This involves dissolving both the polymer and your compound in a common solvent and then rapidly removing the solvent. This process traps your compound in an amorphous (non-crystalline) state, which typically has a higher solubility than the crystalline form.[18]
These advanced methods often require specialized formulation expertise and analytical characterization.
References
-
PubChem. 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Amino-3-methoxy-3-oxopropanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]
-
PubChem. 3-Amino-3-(2,5-dimethoxyphenyl)butanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Stahl, P. H. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-617. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]
-
Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 1-14. Available from: [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Advancement in solubilization approaches: a step towards bioavailability enhancement of poorly soluble drugs. Pharmaceutics, 13(8), 1145. Available from: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
ResearchGate. Why salt formation of weak acid increases the drug solubility? Available from: [Link]
-
CompoundingToday.com. pH Adjusting Database. Available from: [Link]
-
European Pharmaceutical Review. Novel excipients for solubility enhancement. Available from: [Link]
-
Contract Pharma. Optimizing Drug Solubility. Available from: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
Manufacturing Chemist. Enhancing solubility with novel excipients. Available from: [Link]
-
American Chemical Society. Strategies to Improve Solubility of Drug Candidates. Available from: [Link]
-
ResearchGate. (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Available from: [Link]
-
ResearchGate. (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Available from: [Link]
-
American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. Available from: [Link]
-
ScienceDirect. PH adjustment: Significance and symbolism. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Available from: [Link]
-
ResearchGate. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
-
SciSpace. Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Available from: [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - NIH. Available from: [Link]
Sources
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjpdft.com [rjpdft.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 15. contractpharma.com [contractpharma.com]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Comparative Validation Guide: Uncovering the Biological Activity of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
Introduction: Scaffolding for Novel Discovery
In the landscape of drug discovery, novel chemical entities (NCEs) present both a challenge and an opportunity. 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid is one such entity, emerging from chemical synthesis catalogs but lacking a well-defined biological profile in public-domain literature. Its structure, featuring a substituted aromatic ring linked to an amino acid derivative via an amide bond, is reminiscent of scaffolds found in various bioactive molecules, including enzyme inhibitors and receptor modulators.
This guide provides a comprehensive, technically-grounded framework for the initial validation of this compound's biological activity. We will proceed from a structurally-informed hypothesis, proposing a plausible mechanism of action, and detail the requisite experimental workflows to test this hypothesis. Our approach emphasizes scientific integrity, reproducibility, and a comparative analysis against established compounds, empowering researchers to rigorously assess the potential of this NCE.
Hypothesis Generation: Structural Clues to a Potential Mechanism of Action
The molecular architecture of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid offers clues to its potential biological targets. The 2,5-dimethoxyphenyl group is a known feature in compounds that interact with various enzymes and receptors. Notably, this moiety is present in potent and selective inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. The malonamic acid-like tail can participate in hydrogen bonding and electrostatic interactions within an active site.
Based on these structural alerts, we hypothesize that 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid acts as an inhibitor of the p38α MAPK signaling pathway. This pathway is a high-value target in inflammatory diseases, making our test compound a candidate for investigation as an anti-inflammatory agent.
To validate this hypothesis, we will compare its activity against a well-characterized, potent p38α MAPK inhibitor, Skepinone-L . Skepinone-L is a highly selective inhibitor known to bind to the DFG-out conformation of the kinase, providing a robust benchmark for our comparative analysis.
Signaling Pathway Overview: The p38α MAPK Cascade
The p38α MAPK pathway is a critical cellular signaling cascade that responds to extracellular stressors and inflammatory cytokines like TNF-α and IL-1β. Activation of this pathway leads to the phosphorylation of downstream transcription factors, ultimately driving the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Inhibition of p38α is therefore a promising strategy for mitigating inflammatory responses.
Caption: Hypothesized inhibition of the p38α MAPK signaling pathway.
Experimental Validation Workflow
A multi-tiered approach is essential for robust validation, progressing from in vitro biochemical assays to cell-based functional assays. This workflow ensures that we first confirm direct target engagement and then verify that this engagement translates into a measurable biological effect in a cellular context.
Caption: Tiered experimental workflow for compound validation.
Tier 1: In Vitro Biochemical Assay for p38α Inhibition
Objective: To determine if 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid directly inhibits the enzymatic activity of recombinant human p38α MAPK and to quantify its potency (IC50) in comparison to Skepinone-L.
Methodology: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates enzymatic inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid and Skepinone-L in 100% DMSO.
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human p38α kinase and its substrate (e.g., ATF2 peptide) in the reaction buffer to the desired concentrations.
-
Prepare a 100 µM ATP solution in the reaction buffer.
-
-
Compound Titration:
-
Perform serial dilutions of the stock compound solutions in DMSO, followed by a further dilution in kinase buffer to create a 10-point dose-response curve (e.g., from 100 µM to 1 nM final concentration). Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted compound or vehicle control.
-
Add 10 µL of the p38α kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Comparative Data Summary (Hypothetical Results):
| Compound | Target | Assay Type | IC50 (nM) |
| 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid | p38α MAPK | ADP-Glo™ | 850 |
| Skepinone-L (Reference) | p38α MAPK | ADP-Glo™ | 15 |
Tier 2: Cell-Based Assay for Functional Inhibition
Objective: To assess whether the test compound can inhibit p38α MAPK activity within a cellular context, thereby preventing the downstream production of an inflammatory cytokine.
Methodology: Lipopolysaccharide (LPS)-Induced TNF-α Production in THP-1 Cells
THP-1 cells, a human monocytic cell line, are a standard model for studying inflammation. LPS stimulation robustly activates the p38α pathway, leading to the secretion of TNF-α.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the cells into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Plate the differentiated cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Skepinone-L in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
Prepare a solution of LPS in cell culture medium.
-
Add 100 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Include a no-LPS control.
-
Incubate the plate for 6 hours at 37°C.
-
-
TNF-α Quantification (ELISA):
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α for each condition.
-
Normalize the data relative to the LPS-stimulated, vehicle-treated control.
-
Plot the percent inhibition of TNF-α production against the logarithm of the compound concentration and determine the IC50 value.
-
Comparative Data Summary (Hypothetical Results):
| Compound | Cell Line | Assay | Cellular IC50 (µM) |
| 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid | Differentiated THP-1 | TNF-α Secretion | 5.2 |
| Skepinone-L (Reference) | Differentiated THP-1 | TNF-α Secretion | 0.1 |
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to the initial biological validation of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid. By leveraging structural analogy to hypothesize its role as a p38α MAPK inhibitor, we have established a clear experimental path forward. The proposed biochemical and cell-based assays, benchmarked against the known inhibitor Skepinone-L, provide a robust framework for determining the compound's potency and cellular efficacy.
The hypothetical data presented suggests that while the test compound may exhibit direct inhibitory activity against p38α, its potency is significantly lower than the reference compound. Should initial screens yield promising results (e.g., an IC50 < 1 µM), further investigation would be warranted. This would include kinase selectivity profiling across a panel of related kinases to assess its specificity, as off-target effects are a critical consideration in drug development. Subsequent studies could also involve medicinal chemistry efforts to optimize the scaffold for improved potency and drug-like properties.
References
-
Koeberle, D., et al. (2014). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Yong, H. Y., et al. (2009). The p38/MK2-mediated axis regulates cytotoxic granule translocation and degranulation in NK cells. Journal of Immunology. Available at: [Link]
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Trends in Immunology. Available at: [Link]
Comprehensive Guide to Personal Protective Equipment for Handling 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid
Hazard Assessment: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid is not publicly available, an analysis of related oxopropanoic acid derivatives allows for a presumptive hazard identification. Structurally similar compounds consistently indicate the following potential hazards:
-
Eye Irritation: Compounds like 3-Amino-3-Oxopropanoic Acid are known to cause serious eye irritation.[1]
-
Skin Irritation: Analogous chemicals, such as 3-Methoxy-3-oxopropanoic acid, are documented to cause skin irritation.[2][3]
-
Respiratory Tract Irritation: As a solid, likely in powder form, there is a significant risk of respiratory irritation if dust is inhaled.[2][3]
-
Harmful if Swallowed: Some related compounds are considered harmful if ingested.[3]
Given these potential hazards, a conservative approach to personal protective equipment (PPE) is warranted to mitigate the risk of exposure through all primary routes: dermal contact, ocular contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE requirements for handling 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid. The selection of specific PPE should always be informed by a risk assessment of the particular procedure being undertaken.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Eyes and Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation. |
| Hands | Nitrile gloves (minimum 4-6 mil thickness) | Nitrile gloves offer good resistance to a range of chemicals. Double gloving is recommended to provide an additional barrier and to allow for the safe removal of the outer glove if contamination is suspected. Gloves should be inspected for any signs of degradation or puncture before use. |
| Body | A lab coat that is fully buttoned | A lab coat protects the skin and personal clothing from contamination. Ensure the lab coat has long sleeves and fits properly. |
| Respiratory | Use of a certified chemical fume hood | All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required, based on a formal risk assessment. |
Operational and Disposal Plans
Safe Handling and Weighing Procedures
Handling fine powders requires specific techniques to prevent the generation of dust and subsequent exposure.
Step-by-Step Weighing Protocol:
-
Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly. The weighing area, preferably within a chemical fume hood, should be clean and free of clutter.
-
Use of a Weigh Boat: Use a weigh boat or creased weighing paper to contain the powder. This minimizes the chances of spillage on the balance pan.
-
Careful Transfer: Transfer the powder from the stock container to the weigh boat using a spatula. Avoid any sudden movements that could create a dust cloud.
-
Container Management: Keep the stock container of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid closed when not in use.
-
Post-Weighing: After weighing, carefully transfer the powder to the reaction vessel. Decontaminate the spatula and any other equipment used.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal of Contaminated Materials
All disposable PPE (gloves, etc.) and any materials used to clean up spills of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid should be considered hazardous waste.
Disposal Protocol:
-
Place all contaminated solid waste into a clearly labeled, sealed hazardous waste bag or container.
-
Dispose of the waste according to your institution's and local regulations for chemical waste. Do not dispose of it in the regular trash.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the experimental work with 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid.
Caption: PPE selection workflow for handling 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid.
Conclusion: A Culture of Safety
The responsible handling of any chemical, particularly one with limited direct safety data, is a cornerstone of scientific integrity and laboratory safety. By adhering to the principles outlined in this guide—conducting a thorough hazard assessment based on analogous compounds, utilizing appropriate engineering controls, and consistently wearing the correct personal protective equipment—researchers can significantly minimize their risk of exposure and ensure a safe working environment.
References
- MedChemExpress. (2025). 3-Ethoxy-3-oxopropanoic acid Safety Data Sheet.
-
PubChem. (n.d.). 3-Amino-3-Oxopropanoic Acid (CID 75367). National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). 3-(3,4-Dimethoxyphenyl)propionic acid Safety Data Sheet.
- AA Blocks. (2025). (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid Safety Data Sheet.
- Fisher Scientific. (2012). 2-Oxopropanoic acid Safety Data Sheet.
- BLD Pharmatech. (n.d.). 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid Safety Data Sheet.
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
-
AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-3-oxopropanoic acid (CID 538366). National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
